Sch 24937
Description
Propriétés
IUPAC Name |
1-(6-bromo-5-chloro-3-pyridin-2-yl-1H-indol-2-yl)-2-methylsulfinylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O2S/c1-23(22)8-14(21)16-15(12-4-2-3-5-19-12)9-6-11(18)10(17)7-13(9)20-16/h2-7,20H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUSHOZBKOBMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC(=O)C1=C(C2=CC(=C(C=C2N1)Br)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920753 | |
| Record name | 1-[6-Bromo-5-chloro-3-(pyridin-2-yl)-1H-indol-2-yl]-2-(methanesulfinyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75696-17-2, 112405-57-9 | |
| Record name | Sch 24937 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075696172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[6-Bromo-5-chloro-3-(pyridin-2-yl)-1H-indol-2-yl]-2-(methanesulfinyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on WIN 58161: A Quinolone-Based Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WIN 58161, chemically identified as (S)-10-(2,6-Dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-[1][2]benzothiazine-6-carboxylic acid, is a potent, enantiomerically pure quinolone derivative that demonstrates significant inhibitory activity against both bacterial and mammalian topoisomerase II.[1] Unlike many antibacterial quinolones, WIN 58161 exhibits notable cytotoxicity against various cancer cell lines and displays in vivo antitumor activity, positioning it as a compound of interest for oncology research and drug development.[1][3] This technical guide provides a comprehensive overview of the core aspects of WIN 58161, including its mechanism of action, available quantitative data, detailed experimental protocols, and the cellular signaling pathways it perturbs.
Core Concepts: Mechanism of Topoisomerase II Inhibition
WIN 58161 functions as a topoisomerase II poison. Its mechanism of action is centered on the stabilization of the covalent complex formed between topoisomerase II and DNA. This action is characteristic of quinolone-based anticancer agents. The catalytic cycle of topoisomerase II involves the creation of a transient double-strand break in the DNA, allowing another DNA segment to pass through, thereby resolving DNA tangles and supercoils. WIN 58161 intervenes in this process by preventing the re-ligation of the cleaved DNA strands. This leads to an accumulation of DNA double-strand breaks, which are highly cytotoxic lesions that can trigger cell cycle arrest and apoptosis.
A key feature of WIN 58161 is its enantioselective activity. The (S)-enantiomer (WIN 58161) is responsible for the potent topoisomerase II inhibition and cytotoxicity, while its (R)-enantiomer is significantly less active. This stereospecificity highlights the precise interaction between the compound and the topoisomerase II-DNA complex.
Quantitative Data
The following tables summarize the available quantitative data on the in vivo antitumor activity of WIN 58161.
Table 1: In Vivo Antitumor Activity of WIN 58161
| Tumor Model | Drug Administration Route/Schedule | Maximum Tolerated Total Dose (mg/kg) | %T/C (Tumor Growth Inhibition) | %ILS (Increase in Lifespan) |
| Panc03 (Pancreatic) | s.c., qd 3-9 | 781 | 17 | - |
| Colo38 (Colon) | s.c., qd 3-9 | 504 | 0 | - |
| Mam16C (Mammary) | s.c., qd 1-4 | 263 | 15 | - |
-
%T/C: A measure of tumor growth inhibition, calculated as the percentage of the median tumor weight of the treated group relative to the median tumor weight of the control group. A lower %T/C indicates greater inhibition.
-
%ILS: Increase in lifespan, a measure of the therapeutic efficacy of a compound in survival studies.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of WIN 58161's topoisomerase II inhibitory activity.
Topoisomerase II DNA Decatenation Assay
This in vitro assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, 5 mM ATP)
-
WIN 58161 stock solution (dissolved in DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator and gel documentation system
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:
-
2 µL of 10x Topoisomerase II Reaction Buffer
-
1 µL of kDNA (e.g., 200 ng)
-
Varying concentrations of WIN 58161 or DMSO (vehicle control)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of human Topoisomerase II enzyme (e.g., 1-2 units).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Load the entire reaction mixture onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. Inhibition of topoisomerase II activity will result in a decrease in the amount of decatenated DNA.
Topoisomerase II-mediated DNA Cleavage Assay
This assay determines if a compound stabilizes the covalent topoisomerase II-DNA complex, leading to an increase in linear DNA from a supercoiled plasmid substrate.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Reaction Buffer
-
WIN 58161 stock solution (dissolved in DMSO)
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (20 mg/mL)
-
Loading Dye
-
1% Agarose gel with ethidium bromide
-
Gel electrophoresis system and power supply
-
UV transilluminator and gel documentation system
Protocol:
-
Set up reaction mixtures as described in the decatenation assay, using supercoiled plasmid DNA as the substrate.
-
Incubate at 37°C for 30 minutes.
-
Add 2 µL of 10% SDS to stop the reaction and trap the covalent complexes.
-
Add 1 µL of Proteinase K and incubate at 50°C for 30 minutes to digest the protein.
-
Add loading dye and load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis. The presence of a linear DNA band indicates the stabilization of the cleavage complex by the test compound.
Signaling Pathways and Cellular Effects
The stabilization of topoisomerase II-DNA covalent complexes by WIN 58161 constitutes a form of DNA damage, which in turn activates the DNA Damage Response (DDR) pathway.
As depicted in the diagram, the DNA double-strand breaks induced by WIN 58161 are recognized by sensor proteins, leading to the activation of ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53. This signaling cascade culminates in the activation of cell cycle checkpoints, typically at the G2/M phase, to halt cell division and allow for DNA repair. If the damage is too extensive to be repaired, the apoptotic machinery is activated, leading to programmed cell death.
Conclusion
WIN 58161 is a promising quinolone-based topoisomerase II inhibitor with demonstrated in vivo antitumor activity. Its mechanism of action, involving the stabilization of the topoisomerase II-DNA cleavage complex, makes it a valuable tool for studying DNA replication and repair, and a potential lead compound for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate its efficacy across a broader range of cancer types, to determine its detailed pharmacokinetic and pharmacodynamic profiles, and to explore potential combination therapies to enhance its therapeutic index.
References
- 1. Mechanism of action and antitumor activity of (S)-10-(2,6-dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7 H- pyridol[1,2,3-de]-[1,4]benzothiazine-6-carboxylic acid (WIN 58161) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human topoisomerase IIalpha by fluoroquinolones and ultraviolet A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A “Double-Edged” Scaffold: Antitumor Power within the Antibacterial Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of Sch 24937: A Search for a Lost Chemical Identity
A comprehensive investigation into the chemical compound designated as Sch 24937 has revealed a significant challenge in modern chemical and pharmaceutical databases: the apparent absence of any publicly available information regarding its structure, properties, or biological activity. Despite extensive searches across multiple platforms and inquiries into historical company data, "this compound" does not correspond to any known chemical entity in the public domain.
This lack of information suggests several possibilities. "this compound" may represent an internal compound code used by the former pharmaceutical company Schering-Plough that was never disclosed publicly. Pharmaceutical companies often generate vast libraries of compounds for research and development, with only a small fraction ever reaching a stage of public documentation or patent filing. It is plausible that this compound was a candidate compound that did not advance through the development pipeline.
Another possibility is that the identifier is a typographical error or a misinterpretation of a different compound's name. In the initial phases of research, a similar-sounding compound, Sch-79797, was identified. Sch-79797 is a known PAR1 antagonist with a defined chemical structure and documented biological effects. However, there is no evidence to definitively link this compound to Sch-79797 or any other known Schering-Plough compound.
The quest to create a technical guide on this compound is therefore stymied by the fundamental absence of its core subject. Without a confirmed chemical structure, any discussion of its properties, synthesis, or biological pathways would be purely speculative and without a scientific basis.
For researchers, scientists, and drug development professionals interested in the legacy compounds of Schering-Plough, the path forward would likely involve direct inquiries with Merck & Co., which acquired Schering-Plough in 2009. Access to internal, archived databases would be necessary to ascertain if "this compound" corresponds to a specific molecule and to retrieve any associated data.
Until such information becomes publicly available, a detailed technical guide on this compound remains an impossibility. The story of this compound serves as a pertinent reminder of the vast, often unseen, landscape of pharmaceutical research, where many potential discoveries remain outside the public view.
Unraveling the Enigma of Sch 24937: A Search for a Lost Identity
Despite a comprehensive search of scientific databases and public records, the compound designated as Sch 24937 remains an enigma. No substantive data regarding its discovery, synthesis, or biological activity is publicly available, precluding the creation of an in-depth technical guide as requested.
Initial and subsequent refined searches for "this compound," including variations such as "Sch-24937" and "Schering 24937," failed to yield any specific scientific literature, patents, or clinical trial information. The search results were populated with unrelated references containing the numerical string "24937" in different contexts, such as document identifiers or financial figures, as well as general articles on the synthesis and activity of dopamine receptor antagonists.
This lack of information suggests several possibilities:
-
A Misidentified Compound: "this compound" may be an incorrect designation, a typographical error, or an internal, non-public archival code used by Schering-Plough (now Merck & Co.) that was never disclosed in public-facing scientific literature.
-
An Obscure or Abandoned Project: The compound may have been part of an early-stage discovery program that was terminated before any significant findings were published. In the highly competitive pharmaceutical industry, many compounds are synthesized and tested without ever reaching the public domain.
-
Limited Public Indexing: It is conceivable, though less likely, that information exists in older, non-digitized records that are not indexed by modern search engines.
During the investigation, a different Schering compound, SCH 34826 , was identified. This compound is an orally active enkephalinase inhibitor with analgesic properties. However, it is chemically and pharmacologically distinct from the presumed profile of a dopamine antagonist, which was a focus of the broader search terms.
Given the complete absence of verifiable data for this compound, it is not possible to construct the requested technical guide, including tables of quantitative data, experimental protocols, or visualizations of signaling pathways. The core requirements of the request—data presentation, detailed methodologies, and diagrammatic visualizations—are entirely dependent on the availability of foundational scientific information, which in this case, is absent.
For researchers, scientists, and drug development professionals interested in the broader field of dopamine receptor ligands, a wealth of information exists on various other compounds. The exploration of publicly documented dopamine antagonists and their synthesis would be a more fruitful avenue for research and review. Without any primary or secondary sources on this compound, any attempt to create a technical guide would be purely speculative and fall outside the bounds of scientific and factual reporting.
No Publicly Available Data Found for Sch 24937 as a Quinolone Antibacterial
Despite a comprehensive search of scientific literature and public databases, no specific information could be found for a compound designated "Sch 24937" as a quinolone antibacterial agent.
This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a detailed overview of this compound. However, the absence of any publicly available data, including its chemical structure, mechanism of action, in vitro and in vivo efficacy, or associated experimental protocols, prevents the creation of the requested whitepaper.
Quinolones are a well-established class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] Fluoroquinolones, a subclass of quinolones, are characterized by the presence of a fluorine atom, which generally enhances their antibacterial activity.[2][3]
Searches for "this compound" did not yield any relevant results in the context of antibacterial agents. While other compounds with a "Sch" prefix from Schering-Plough (now Merck) have been identified in the scientific literature, none correspond to the designation 24937 within the quinolone class. For instance, SCH-79797 has been described as an antibacterial agent, but it possesses a pyrroloquinazoline scaffold, not a quinolone core structure.
It is possible that "this compound" was an internal compound designation that was never publicly disclosed or pursued in clinical development. Alternatively, it could be a misnomer or a typographical error.
Without any foundational data, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows. We recommend verifying the compound designation and searching for alternative names or identifiers that may be associated with this molecule. Should further identifying information become available, a renewed search for technical data can be initiated.
References
Unraveling the Biological Activity of Sch 24937 Enantiomers: A Technical Guide
Despite a comprehensive search of publicly available scientific literature and databases, no specific information could be found for a compound designated "Sch 24937." It is highly probable that this identifier represents an internal code for a compound developed by the former pharmaceutical company Schering-Plough, which has not been disclosed or published in the public domain. The prefix "Sch" was a common nomenclature for their research compounds.
This guide, therefore, cannot provide specific quantitative data, experimental protocols, or signaling pathways directly related to "this compound." However, to address the core of the user's request for an in-depth technical guide on the biological activity of a chiral compound's enantiomers, we will present a generalized framework. This framework will utilize illustrative examples of well-characterized chiral drugs, particularly dopamine antagonists, a class of compounds in which Schering-Plough had significant research interest. This will serve as a template for the type of information a researcher would seek and the methodologies they would employ when investigating the enantiomers of a novel chiral compound.
The Critical Role of Chirality in Drug Action
Chirality, the property of a molecule to exist in two non-superimposable mirror-image forms called enantiomers, is a fundamental concept in pharmacology. While enantiomers share the same chemical formula and connectivity, their distinct three-dimensional arrangements can lead to significant differences in their biological activity. This is because biological targets, such as receptors and enzymes, are themselves chiral and can exhibit stereoselectivity, preferentially interacting with one enantiomer over the other.
One enantiomer, often termed the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to undesirable side effects. Therefore, the characterization of the individual enantiomers of a chiral drug candidate is a critical step in drug development.
Hypothetical Data on Enantiomeric Activity: A Template
To illustrate the type of data that would be generated for a compound like "this compound," the following tables present hypothetical but representative data for the enantiomers of a dopamine D2 receptor antagonist.
Table 1: Receptor Binding Affinity of Hypothetical this compound Enantiomers
| Enantiomer | Target Receptor | Radioligand | Ki (nM) ± SEM |
| (+)-Sch 24937 | Dopamine D2 | [³H]Spiperone | 1.5 ± 0.2 |
| (-)-Sch 24937 | Dopamine D2 | [³H]Spiperone | 25.8 ± 3.1 |
| Racemic this compound | Dopamine D2 | [³H]Spiperone | 8.9 ± 1.1 |
| (+)-Sch 24937 | Serotonin 5-HT2A | [³H]Ketanserin | 50.2 ± 4.5 |
| (-)-Sch 24937 | Serotonin 5-HT2A | [³H]Ketanserin | 48.9 ± 5.3 |
Ki (Inhibition constant) represents the concentration of the drug that occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Functional Activity of Hypothetical this compound Enantiomers
| Enantiomer | Assay | Functional Response | IC50 (nM) ± SEM |
| (+)-Sch 24937 | cAMP Accumulation | Inhibition | 5.2 ± 0.6 |
| (-)-Sch 24937 | cAMP Accumulation | Inhibition | 89.4 ± 9.7 |
| Racemic this compound | cAMP Accumulation | Inhibition | 21.3 ± 2.5 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. A lower IC50 value indicates greater potency.
Experimental Protocols: A Generalized Approach
The following are generalized protocols for the types of experiments that would be conducted to determine the biological activity of enantiomers.
Radioligand Binding Assays
Objective: To determine the binding affinity of the enantiomers for their target receptor(s).
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human dopamine D2 receptor expressed in CHO cells) are prepared by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]Spiperone for D2 receptors) and varying concentrations of the test compounds (the individual enantiomers and the racemate).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the Ki values.
Functional Assays (e.g., cAMP Accumulation Assay)
Objective: To measure the functional effect of the enantiomers on receptor signaling.
Methodology:
-
Cell Culture: Cells expressing the target receptor are cultured in appropriate media.
-
Assay Setup: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Compound Treatment: The cells are then treated with an agonist to stimulate cAMP production (e.g., forskolin) in the presence of varying concentrations of the antagonist enantiomers.
-
cAMP Measurement: The intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50 values.
Visualizing Biological Pathways and Workflows
Diagrams are essential for representing complex biological processes and experimental designs. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.
Caption: Dopamine D2 receptor signaling pathway.
Caption: Experimental workflow for enantiomer characterization.
In-Depth Technical Guide: Mammalian Topoisomerase II as a Target for Sch 24937
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield specific information linking "Sch 24937" to the inhibition of mammalian topoisomerase II. Therefore, this guide will utilize the well-characterized topoisomerase II inhibitor, Etoposide , as a representative compound to illustrate the principles, experimental protocols, and data analysis relevant to the study of this important class of therapeutic agents. This document is intended to serve as a comprehensive technical resource for professionals in the field.
Introduction: The Critical Role of Mammalian Topoisomerase II in Cellular Proliferation
Mammalian DNA topoisomerase II is an essential nuclear enzyme that governs the topological state of DNA, a function critical for cell viability.[1][2] It plays a pivotal role in fundamental cellular processes including DNA replication, transcription, and chromosome segregation by creating transient double-strand breaks in the DNA backbone.[1][3] This allows for the passage of another DNA duplex through the break, thereby resolving complex DNA structures like supercoils, knots, and tangles.[3] Given its indispensable function, particularly in rapidly proliferating cells such as those found in tumors, topoisomerase II has emerged as a key target for anticancer drug development.
Topoisomerase II inhibitors are broadly categorized as:
-
Topoisomerase II poisons: These agents, including the clinical drug Etoposide, act by stabilizing the covalent complex formed between the enzyme and DNA, known as the cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks, which are highly cytotoxic and can initiate apoptosis.
-
Topoisomerase II catalytic inhibitors: This class of inhibitors interferes with the enzymatic function of topoisomerase II without trapping the cleavage complex. Their mechanisms may involve blocking ATP binding or hydrolysis, which is necessary for the enzyme's catalytic cycle.
This guide will focus on the mechanism and analysis of topoisomerase II poisons, using Etoposide as the primary exemplar.
Quantitative Data on Topoisomerase II Inhibition
The efficacy of a topoisomerase II inhibitor is determined through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following tables present hypothetical, yet representative, quantitative data for a topoisomerase II inhibitor like Etoposide.
Table 1: In Vitro Enzymatic Inhibition of Topoisomerase IIα
| Compound | Assay Type | Target | IC50 (µM) |
| Etoposide (Example) | Decatenation | Human Topoisomerase IIα | 60-100 |
| Doxorubicin (Reference) | Decatenation | Human Topoisomerase IIα | 2-10 |
| Test Compound A | Decatenation | Human Topoisomerase IIα | Value |
Table 2: Cellular Cytotoxicity in Human Cancer Cell Lines
| Compound | Cell Line | Assay Type | Exposure Time (h) | IC50 (µM) |
| Etoposide (Example) | HeLa (Cervical Cancer) | MTT | 72 | 1.5 |
| Etoposide (Example) | HL-60 (Leukemia) | MTT | 72 | 0.2 |
| Test Compound A | HeLa (Cervical Cancer) | MTT | 72 | Value |
| Test Compound A | HL-60 (Leukemia) | MTT | 72 | Value |
Key Experimental Protocols
The characterization of a potential topoisomerase II inhibitor requires a suite of well-defined experiments to assess its effect on enzyme activity and its cellular consequences.
In Vitro Topoisomerase II Decatenation Assay
This biochemical assay provides a direct measure of a compound's ability to inhibit the catalytic activity of purified topoisomerase II. The enzyme's activity is monitored by its ability to resolve catenated kinetoplast DNA (kDNA) into individual minicircles, which can be separated by agarose gel electrophoresis.
Materials:
-
Purified human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
Test Compound stock solution (in DMSO)
-
Etoposide (positive control)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in 1x TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide)
-
Gel electrophoresis apparatus and UV documentation system
Protocol:
-
On ice, assemble 20 µL reaction mixtures containing 1x Assay Buffer, 1 mM ATP, and 200 ng of kDNA.
-
Add the test compound over a range of concentrations. Include a vehicle control (DMSO) and a positive control (Etoposide).
-
Initiate the reaction by adding 1 unit of human Topoisomerase IIα enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel and visualize the DNA bands using a UV transilluminator.
-
Analysis: Inhibition is indicated by a dose-dependent reduction in the formation of decatenated DNA minicircles and a corresponding retention of the catenated kDNA in the loading well.
Caption: Workflow of the in vitro Topoisomerase II decatenation assay.
In Vivo Complex of Enzyme (ICE) Assay
The ICE assay is a cell-based method to quantify the amount of topoisomerase II covalently trapped on the genomic DNA, which is the hallmark of a topoisomerase II poison.
Protocol Summary:
-
Cell Treatment: Culture cells are exposed to various concentrations of the test compound for a short duration (e.g., 1-2 hours).
-
Lysis and DNA-Protein Separation: Cells are lysed, and the lysate is subjected to cesium chloride (CsCl) gradient ultracentrifugation. This separates the dense protein-DNA complexes from the free, less dense proteins.
-
Quantification: The fractions containing the DNA pellet are collected. The amount of Topoisomerase II that co-purified with the DNA is quantified using slot-blotting and immunodetection with an antibody specific to Topoisomerase II. An increased signal in drug-treated samples compared to controls indicates the stabilization of cleavage complexes.
Signaling Pathways Modulated by Topoisomerase II Inhibition
The induction of DNA double-strand breaks by topoisomerase II poisons like Etoposide triggers the DNA Damage Response (DDR), a complex signaling network that determines the cell's fate.
Upon formation of drug-induced double-strand breaks, the MRE11-RAD50-NBS1 (MRN) sensor complex is recruited to the damage sites. This initiates the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase. Activated ATM then phosphorylates a multitude of downstream effector proteins, including the checkpoint kinase CHK2 and the tumor suppressor p53. This cascade culminates in several key cellular outcomes:
-
Cell Cycle Arrest: Phosphorylation of checkpoint proteins leads to a halt in cell cycle progression, typically at the G2/M phase, providing an opportunity for DNA repair.
-
Apoptosis: If the DNA damage is overwhelming and cannot be repaired, the p53 pathway is activated, leading to the initiation of programmed cell death.
Caption: Signaling pathways activated by Topoisomerase II poisons.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Sch 24937
Audience: Researchers, scientists, and drug development professionals.
Introduction: In vitro cytotoxicity assays are essential tools in the early stages of drug discovery and development for evaluating the potential toxic effects of new chemical entities.[1][2] These assays provide crucial information on a compound's safety profile and help in selecting promising candidates for further investigation.[2] Sch 24937 is a compound of interest for which understanding its cytotoxic potential is a key step in its preclinical evaluation. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using common and well-established methods, including the MTT, LDH, and Neutral Red Uptake assays. These assays measure different cellular parameters to determine cell viability and the extent of cell death following exposure to the test compound.[3]
Data Presentation
As no specific quantitative data for this compound was found, the following table is a template for how to present cytotoxicity data once obtained from the described experimental protocols.
Table 1: Template for Summarizing In Vitro Cytotoxicity Data for this compound
| Cell Line | Assay Method | Incubation Time (hours) | IC50 (µM) | Maximum Inhibition (%) |
| e.g., HeLa | MTT | 24 | Experimental Value | Experimental Value |
| e.g., HeLa | MTT | 48 | Experimental Value | Experimental Value |
| e.g., HeLa | MTT | 72 | Experimental Value | Experimental Value |
| e.g., HepG2 | LDH | 24 | Experimental Value | Experimental Value |
| e.g., HepG2 | LDH | 48 | Experimental Value | Experimental Value |
| e.g., HepG2 | LDH | 72 | Experimental Value | Experimental Value |
| e.g., A549 | Neutral Red | 24 | Experimental Value | Experimental Value |
| e.g., A549 | Neutral Red | 48 | Experimental Value | Experimental Value |
| e.g., A549 | Neutral Red | 72 | Experimental Value | Experimental Value |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
This compound
-
Selected cancer cell line(s) (e.g., HeLa, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a blank control (medium only). d. Incubate for the desired time periods (e.g., 24, 48, and 72 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization and Measurement: a. Carefully remove the medium from each well. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1a-2d as described in the MTT assay protocol. It is important to include a positive control for maximum LDH release by adding a lysis solution (provided in most kits) to a set of untreated wells 30-60 minutes before the end of the incubation period.
-
Sample Collection: a. After the incubation period, centrifuge the plate at 250 x g for 5 minutes. b. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: a. Prepare the LDH reaction mixture according to the manufacturer's instructions. b. Add 50 µL of the reaction mixture to each well containing the supernatant. c. Incubate for 10-30 minutes at room temperature, protected from light.
-
Measurement: a. Add 50 µL of the stop solution (if required by the kit) to each well. b. Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = ((Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum LDH release control - Absorbance of untreated control)) x 100
-
-
Plot the percentage of cytotoxicity against the log of the compound concentration to determine the EC50 value (the concentration of the compound that causes 50% of the maximum LDH release).
Neutral Red Uptake (NRU) Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. Toxic substances can impair the cell's ability to take up and retain the dye.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Neutral red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1a-2d as described in the MTT assay protocol.
-
Neutral Red Staining: a. After the incubation period, remove the treatment medium and add 100 µL of pre-warmed medium containing neutral red to each well. b. Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.
-
Dye Removal and Cell Fixation: a. Remove the neutral red-containing medium and wash the cells once with 150 µL of PBS.
-
Dye Extraction and Measurement: a. Add 100 µL of the destain solution to each well. b. Shake the plate for 10 minutes to extract the dye from the cells. c. Measure the absorbance at 540 nm.
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
Visualizations
Caption: General workflow for assessing the in vitro cytotoxicity of this compound.
Caption: Hypothetical pathway of this compound-induced cytotoxicity via Topoisomerase II inhibition.
References
- 1. kosheeka.com [kosheeka.com]
- 2. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action and antitumor activity of (S)-10-(2,6-dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7 H- pyridol[1,2,3-de]-[1,4]benzothiazine-6-carboxylic acid (WIN 58161) - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of a Cell-Based Assay for Screening Wnt Signaling Pathway Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and implementation of a cell-based assay to identify and characterize inhibitors of the Wnt signaling pathway. The Wnt pathway is a critical regulator of cellular processes such as proliferation, differentiation, and migration, and its dysregulation is implicated in various diseases, including cancer.[1][2][3] This protocol outlines the necessary steps for culturing cells, performing the assay, and analyzing the data to determine the potency of potential inhibitors.
Data Presentation: Quantitative Analysis of Inhibitor Potency
The effectiveness of a Wnt signaling inhibitor is typically quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the response by 50%.[4] The data generated from a dose-response experiment can be summarized in a table for clear comparison of multiple compounds.
| Compound ID | Target | Cell Line | Assay Type | IC50 (µM) |
| Compound A | Wnt Pathway | HEK293T | Reporter Assay | 1.2 |
| Compound B | Wnt Pathway | SW480 | Proliferation | 5.8 |
| Compound C | Wnt Pathway | HEK293T | Reporter Assay | 0.75 |
Wnt Signaling Pathway
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fz) receptor and its co-receptor, LRP5/6.[5] This leads to the recruitment of Dishevelled (Dvl), which in turn inhibits the "destruction complex" (comprising Axin, APC, GSK3, and CK1α). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of the destruction complex allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.
Caption: Canonical Wnt Signaling Pathway.
Experimental Protocols
Cell Culture and Plating
A detailed protocol for cell culture is essential for reproducible results.
-
Cell Culture : Maintain cells in the recommended culture medium, such as DMEM/F12, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (50 IU/ml penicillin, 50 µg/ml streptomycin).
-
Cell Plating : Seed cells into 96-well plates at a predetermined density (e.g., 120,000 cells/ml) in a volume of 50 µl per well.
Wnt Reporter Assay Protocol
This protocol describes a luciferase-based reporter assay to measure the activity of the Wnt signaling pathway.
-
Transfection : Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Compound Treatment : After 24 hours, treat the cells with a Wnt ligand (e.g., Wnt3a) to activate the pathway, along with varying concentrations of the test inhibitor. Include appropriate controls:
-
Blank : Medium only.
-
Untreated Control : Cells with Wnt3a but no inhibitor.
-
Positive Control : Cells with a known Wnt inhibitor.
-
-
Incubation : Incubate the plate for an additional 24-48 hours.
-
Lysis and Luminescence Reading : Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a microplate reader.
Cell Viability Assay (e.g., WST-1)
It is crucial to assess cell viability to ensure that the observed inhibition of the Wnt pathway is not due to general cytotoxicity. The WST-1 assay is a colorimetric method to quantify cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Cell Treatment : Treat cells with the test compound at the same concentrations used in the primary assay.
-
WST-1 Reagent Addition : Add 10 µl of WST-1 reagent to each well containing 100 µl of culture medium.
-
Incubation : Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement : Measure the absorbance at 440-450 nm using a microplate reader.
Experimental Workflow
The following diagram illustrates the general workflow for screening Wnt signaling inhibitors.
Caption: Workflow for Wnt Inhibitor Screening.
Data Analysis and Interpretation
-
Normalization : Normalize the Firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.
-
Dose-Response Curves : Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.
-
IC50 Calculation : Fit the dose-response data to a four-parameter logistic model to determine the IC50 value. The relative IC50 is the concentration at which the response is halfway between the top and bottom plateaus of the curve.
-
Viability Assessment : Compare the IC50 from the reporter assay with the results of the cell viability assay. A potent inhibitor should have an IC50 for Wnt inhibition that is significantly lower than its IC50 for cytotoxicity.
References
- 1. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the wnt signaling pathway and lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 5. Exploiting the WNT Signaling Pathway for Clinical Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topoisomerase II Decatenation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase II (Topo II) is a critical enzyme in cellular processes involving DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in DNA to allow for the passage of another DNA duplex, thereby resolving DNA tangles and supercoils. The decatenation assay is a fundamental method to study the catalytic activity of Topo II and to screen for potential inhibitors, which are a significant class of anti-cancer drugs.
This document provides a detailed protocol for the Topoisomerase II decatenation assay. While the query specified the compound Sch 24937, extensive searches have yielded no publicly available information linking this compound to Topoisomerase II inhibition. Therefore, the following protocols and data tables are presented with a placeholder for a generic test compound to illustrate the application of this assay in drug discovery and mechanistic studies.
Principle of the Assay
The Topoisomerase II decatenation assay is based on the enzyme's ability to separate catenated (interlinked) DNA circles into individual, decatenated monomers. Kinetoplast DNA (kDNA), a network of thousands of interlocked DNA minicircles isolated from trypanosomes, is a common substrate. When Topo II is active, it resolves this network, releasing the individual minicircles. The reaction products can then be analyzed by agarose gel electrophoresis, where the large, catenated kDNA network is unable to enter the gel, while the smaller, decatenated minicircles migrate as distinct bands. Alternatively, fluorescence-based methods can be employed where decatenated DNA is separated from catenated DNA via spin columns and then quantified.
Data Presentation
The inhibitory activity of a test compound is typically determined by performing the decatenation assay in the presence of varying concentrations of the compound. The results are often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Inhibitory Effect of a Test Compound on Topoisomerase II Decatenation Activity
| Test Compound Concentration (µM) | % Inhibition of Decatenation |
| 0 (Control) | 0 |
| 0.1 | 15 |
| 1 | 48 |
| 10 | 85 |
| 50 | 98 |
| 100 | 100 |
| IC50 (µM) | ~1.2 |
Note: The data presented in this table is for illustrative purposes only and does not represent experimental results for this compound.
Experimental Protocols
Protocol 1: Gel-Based Topoisomerase II Decatenation Assay
This protocol is a standard method for visually assessing Topo II activity and inhibition.
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA) substrate
-
10X Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 1 mg/mL BSA)
-
10X ATP Solution (10 mM)
-
Enzyme Dilution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mM EDTA, 1 mM DTT, 50% glycerol)
-
Stop Solution/Loading Dye (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue)
-
Proteinase K (10 mg/mL)
-
Test compound (e.g., dissolved in DMSO)
-
Nuclease-free water
-
Agarose
-
Tris-Acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
1.5 mL microcentrifuge tubes
-
37°C incubator
-
Gel electrophoresis system
Procedure:
-
Enzyme Dilution: On ice, dilute the Topoisomerase II enzyme to the desired concentration (e.g., 1-2 units per reaction) using the cold Enzyme Dilution Buffer. The optimal amount of enzyme should be determined empirically to achieve complete decatenation in the control reaction.
-
Reaction Setup: Assemble the reaction mixtures on ice in 1.5 mL microcentrifuge tubes. For a standard 20 µL reaction:
-
Nuclease-free water: to a final volume of 20 µL
-
10X Topo II Assay Buffer: 2 µL
-
kDNA (e.g., 200 ng/µL): 1 µL
-
10X ATP Solution: 2 µL
-
Test Compound (or vehicle control, e.g., DMSO): 1 µL
-
-
Enzyme Addition: Add the diluted Topoisomerase II enzyme (e.g., 1 µL) to each reaction tube.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of Stop Solution/Loading Dye and 1 µL of Proteinase K. Incubate at 37°C for an additional 15 minutes to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel.
-
Visualization: Stain the gel with ethidium bromide (or a safer alternative) and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
Protocol 2: Fluorescence-Based Topoisomerase II Decatenation Assay
This high-throughput method quantifies decatenated DNA using a fluorescent dye.[1][2]
Materials:
-
Human Topoisomerase IIα enzyme and associated buffers (as above)
-
Catenated DNA substrate
-
Spin columns designed to separate decatenated from catenated DNA
-
Fluorescent DNA-binding dye (e.g., PicoGreen)
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup and Incubation: Perform the enzymatic reaction as described in Protocol 1, steps 1-4, typically in a 50 µL reaction volume.[1][2]
-
Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.[1]
-
Separation of Decatenated DNA:
-
Prepare the spin columns according to the manufacturer's instructions.
-
Load the entire reaction mixture onto the spin column.
-
Centrifuge at a high speed (e.g., 13,000 rpm) for 2 minutes to elute the decatenated DNA. The catenated DNA will be retained by the column matrix.
-
-
Fluorescence Quantification:
-
Transfer the eluted solution to a well of a black 96-well plate.
-
Add the fluorescent DNA dye (prepared according to the manufacturer's instructions) to each well.
-
Incubate in the dark for 5-10 minutes.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor) reaction.
Visualizations
Topoisomerase II Decatenation Assay Workflow
Caption: Workflow of a gel-based Topo II decatenation assay.
Role of Topoisomerase II in DNA Replication and Inhibition
Caption: Role of Topo II in replication and its inhibition.
References
Application Notes and Protocols for Sch 24937 in Cell Culture
A comprehensive search of scientific literature and databases did not yield any information on a compound designated "Sch 24937." It is possible that this is a typographical error, an internal compound code that is not publicly disclosed, or a compound that has not been described in published scientific literature.
Therefore, it is not possible to provide a specific experimental protocol, quantitative data, or signaling pathway information for "this compound."
To assist you in your research, we are providing a generalized framework for an experimental protocol that can be adapted for testing a novel compound in cell culture. Once you have identified the correct compound and have access to its basic characteristics (e.g., target, expected mechanism of action), you can substitute the placeholder information in the protocol below with the specific details of your compound.
General Protocol for Characterizing a Novel Compound in Cell Culture
This protocol outlines the essential steps for evaluating the in vitro effects of a new chemical entity.
1. Compound Preparation and Storage
-
Solubilization: Determine the appropriate solvent for your test compound. Dimethyl sulfoxide (DMSO) is a common solvent for many organic molecules used in cell culture. Prepare a high-concentration stock solution (e.g., 10-100 mM).
-
Storage: Store the stock solution at an appropriate temperature, typically -20°C or -80°C, to maintain stability. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
2. Cell Line Selection and Maintenance
-
Cell Line Choice: Select cell lines that are relevant to the presumed target or therapeutic area of the compound. For example, if the compound is an anti-cancer agent, a panel of cancer cell lines representing different tumor types would be appropriate.
-
Cell Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[1][2][3][4]
-
Subculturing: Passage the cells regularly to maintain them in the exponential growth phase.
3. In Vitro Assays
A variety of assays can be employed to characterize the activity of a novel compound. The choice of assays will depend on the scientific question being addressed.
Cytotoxicity and Cell Viability Assays
These assays are fundamental for determining the concentration at which a compound affects cell survival and proliferation.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Example Data Table for IC50 Values
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 | [Your Compound] | 48 | [Value] |
| A549 | [Your Compound] | 48 | [Value] |
| HCT116 | [Your Compound] | 48 | [Value] |
Mechanism of Action Studies
Once the cytotoxic or cytostatic effects of a compound are established, further experiments can elucidate its mechanism of action.
Example Assays:
-
Apoptosis Assays: To determine if the compound induces programmed cell death, techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or western blotting for caspase cleavage can be used.
-
Cell Cycle Analysis: To assess if the compound causes cell cycle arrest, cells can be stained with a DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry.
-
Western Blotting: This technique can be used to investigate the compound's effect on specific signaling pathways by measuring the expression and phosphorylation status of key proteins.
Protocol: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or phosphoprotein.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Visualizations
The following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: A general workflow for the in vitro characterization of a novel compound.
Caption: A hypothetical signaling pathway illustrating a potential mechanism of action.
References
Determining the IC50 of Sch 24937: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the determination of the half-maximal inhibitory concentration (IC50) of Sch 24937, a putative dopamine D2 receptor antagonist. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the characterization of novel compounds targeting the dopaminergic system.
Introduction
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a critical target in the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. The affinity and potency of a compound for the D2 receptor are crucial parameters in its pharmacological profile. The IC50 value, which represents the concentration of an antagonist required to inhibit 50% of a specific biological response, is a key measure of its potency. This document outlines two primary methodologies for determining the IC50 of this compound: a competitive radioligand binding assay and a functional cyclic AMP (cAMP) assay.
Data Presentation: Comparative IC50 Values
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound (hypothetical values for illustrative purposes) in comparison to well-characterized dopamine D2 receptor antagonists.
| Compound | Target Receptor | Radioligand | Assay Type | Ki (nM) | IC50 (nM) |
| This compound (Hypothetical) | Human Dopamine D2 | [3H]-Spiperone | Radioligand Binding | 5.2 | - |
| This compound (Hypothetical) | Human Dopamine D2 | - | cAMP Functional Assay | - | 15.8 |
| Haloperidol | Human Dopamine D2 | [3H]-Spiperone | Radioligand Binding | 1.0 - 2.0 | - |
| Spiperone | Human Dopamine D2 | [3H]-Spiperone | Radioligand Binding | 0.1 - 0.5 | - |
| Trifluoperazine | Human Dopamine D2 | Not Specified | Radioligand Binding | - | 1.1[1] |
| Chlorpromazine | Human Dopamine D2 | Not Specified | Radioligand Binding | - | 21.6[1] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol details the determination of the binding affinity (Ki) of this compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand, [3H]-Spiperone.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the D2 receptor to a high density.
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of [3H]-Spiperone (at a concentration near its Kd, e.g., 0.2-0.5 nM), 50 µL of assay buffer, and 100 µL of membrane preparation (containing 20-50 µg of protein).
-
Non-specific Binding: 50 µL of [3H]-Spiperone, 50 µL of 10 µM Haloperidol, and 100 µL of membrane preparation.
-
Competition: 50 µL of [3H]-Spiperone, 50 µL of varying concentrations of this compound (e.g., 10-10 M to 10-5 M), and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Functional cAMP Assay
This protocol measures the functional antagonism of this compound at the D2 receptor by quantifying its ability to reverse dopamine-induced inhibition of cAMP production.
Materials:
-
Cells: A cell line stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CHO or HEK293 cells).
-
Dopamine (Agonist).
-
Forskolin (to stimulate adenylate cyclase).
-
Test Compound: this compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
cAMP Detection Kit: (e.g., HTRF, ELISA, or LANCE).
-
384-well white plates.
Procedure:
-
Cell Preparation:
-
Seed the D2 receptor-expressing cells into 384-well plates and culture overnight.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of dopamine (typically the EC80 for cAMP inhibition) to the wells.
-
Immediately add forskolin to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that produces 50% of the maximal reversal of the dopamine-induced inhibition.
-
Conclusion
The protocols described provide a robust framework for the determination of the IC50 of this compound, or other novel D2 receptor antagonists. The competitive radioligand binding assay offers a direct measure of the compound's affinity for the receptor, while the functional cAMP assay provides insight into its potency in a cellular context. Accurate determination of these parameters is essential for the preclinical evaluation and further development of new therapeutic agents targeting the dopamine D2 receptor.
References
Application Notes and Protocols: Antibacterial Spectrum Analysis of SCH-79797
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed analysis of the antibacterial spectrum of the novel compound SCH-79797. The information is based on available in vitro studies and is intended to guide further research and development.
Introduction
SCH-79797 is a dual-mechanism antibiotic with potent bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][2] Notably, it has shown efficacy against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, with no observed resistance development.[1][2] This document summarizes its antibacterial activity and provides standardized protocols for its in vitro evaluation.
Antibacterial Spectrum of SCH-79797
The antibacterial activity of SCH-79797 has been quantified by determining its Minimum Inhibitory Concentration (MIC) against a variety of bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[3]
Table 1: Minimum Inhibitory Concentrations (MICs) of SCH-79797 Against Various Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Neisseria gonorrhoeae | Gram-Negative | Specific value not provided in snippets |
| Acinetobacter baumannii (Clinical Isolate 1) | Gram-Negative | Specific value not provided in snippets |
| Acinetobacter baumannii (Clinical Isolate 2) | Gram-Negative | Specific value not provided in snippets |
| Escherichia coli lptD4213 | Gram-Negative | Potent activity reported |
| Enterococcus faecalis | Gram-Positive | Specific value not provided in snippets |
| Staphylococcus aureus (MRSA) | Gram-Positive | Specific value not provided in snippets |
| Enterococcus cloacae | Gram-Negative | > Maximal drug concentrations tested |
| Pseudomonas aeruginosa | Gram-Negative | > Maximal drug concentrations tested |
Note: The provided search results mention the potent activity of SCH-79797 against these strains but do not consistently provide specific quantitative MIC values in the text. The original publications referenced in the search results would contain this detailed data.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of SCH-79797.
Materials:
-
SCH-79797
-
Bacterial strains for testing
-
Mueller-Hinton Broth (MHB) or other appropriate growth media
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of SCH-79797 Stock Solution: Prepare a stock solution of SCH-79797 in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in the appropriate broth medium.
-
Dilute the overnight culture to achieve a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the SCH-79797 stock solution to the first well and perform a two-fold serial dilution across the subsequent wells.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Positive Control: A well containing only the broth and the bacterial inoculum (no antibiotic).
-
Negative Control: A well containing only the broth (no bacteria or antibiotic).
-
-
Incubation: Incubate the plate at 37°C for 14-24 hours.
-
Reading the Results: The MIC is the lowest concentration of SCH-79797 at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Caption: Workflow for MIC Determination.
Mechanism of Action
SCH-79797 exhibits a dual mechanism of action, which contributes to its potent bactericidal activity and low frequency of resistance.
-
Inhibition of Dihydrofolate Reductase (DHFR): SCH-79797 targets and inhibits DHFR, a crucial enzyme in the folate synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids, and its inhibition disrupts DNA synthesis and repair, leading to cell death.
-
Disruption of Bacterial Membrane Potential: The compound also disrupts the bacterial cell membrane's potential and permeability barrier. This leads to a loss of essential ions and molecules, ultimately causing cell lysis.
Caption: Dual Mechanism of Action of SCH-79797.
Conclusion
SCH-79797 is a promising broad-spectrum antibiotic candidate with a dual mechanism of action that is effective against a range of clinically relevant Gram-positive and Gram-negative bacteria. The protocols and data presented here provide a foundation for further investigation into its therapeutic potential. Standardized in vitro testing, such as the MIC determination protocol, is crucial for comparative analysis and advancing the development of this and other novel antimicrobial agents.
References
Application Notes and Protocols for WIN 58161 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIN 58161 is a novel, enantiomerically pure quinolone derivative that functions as a potent inhibitor of mammalian topoisomerase II.[1] Unlike many other quinolones that primarily target bacterial DNA gyrase, WIN 58161 exhibits significant activity against the mammalian enzyme, making it a valuable tool for anti-cancer research.[1] Its mechanism of action involves the stabilization of the covalent complex between topoisomerase II and DNA, which leads to the accumulation of DNA single-strand breaks and subsequent cell death in rapidly proliferating cancer cells.[1] Notably, the antitumor activity is enantioselective, with the (S)-enantiomer (WIN 58161) being the active form, while the (R)-enantiomer (WIN 58161-2) is inactive.[1] This property makes WIN 58161 and its inactive enantiomer useful as a probe for studying topoisomerase II-mediated cytotoxicity. Preclinical studies have demonstrated that WIN 58161 possesses significant antitumor activity in various murine tumor models.[1]
These application notes provide a comprehensive overview of the use of WIN 58161 in in vivo animal models, including its mechanism of action, and general protocols for its evaluation in common murine tumor models.
Mechanism of Action and Signaling Pathway
WIN 58161 exerts its cytotoxic effects by targeting topoisomerase II, an essential enzyme involved in DNA replication, transcription, and chromosome segregation. The drug intercalates into the DNA and stabilizes the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked DNA breaks. These DNA lesions trigger a DNA damage response (DDR), activating downstream signaling pathways that can lead to cell cycle arrest, typically at the G2/M checkpoint, to allow for DNA repair. However, if the DNA damage is too extensive, the cell is driven into apoptosis.
Quantitative Data from In Vivo Animal Models
Table 1: Summary of In Vivo Antitumor Activity of WIN 58161
| Animal Model | Tumor Type | Route of Administration | General Efficacy | Citation |
| Mouse | P388 Leukemia | Intraperitoneal | Significant increase in lifespan | |
| Mouse | M5076 Sarcoma | Not Specified | Significant antitumor effect | |
| Mouse | B16 Melanoma | Not Specified | Significant antitumor effect | |
| Mouse | Additional Unspecified Tumors | Not Specified | Significant antitumor effect |
Note: Detailed quantitative data on percentage of tumor growth inhibition, increase in lifespan (%), and optimal dosage and schedules are not consistently reported in the available literature. Researchers should perform dose-response studies to determine the optimal therapeutic window for their specific animal model and experimental setup.
Experimental Protocols
The following are generalized protocols for the use of WIN 58161 in common murine tumor models. These should be adapted and optimized for specific experimental needs.
General Preparation and Administration of WIN 58161
Formulation:
A specific, validated formulation for in vivo administration of WIN 58161 is not detailed in the available literature. For preclinical studies, investigational compounds are often formulated in vehicles such as 0.5% methylcellulose or a solution containing dextrose, Cremophor EL, and ethanol. It is crucial to perform solubility and stability studies to develop a suitable formulation for the intended route of administration. The final formulation should be sterile and isotonic if possible, especially for parenteral routes.
Administration:
Intraperitoneal (IP) injection is a common route for administering chemotherapeutic agents in murine models.
P388 Murine Leukemia Model
The P388 leukemia model is a widely used in vivo screen for anticancer agents.
Protocol:
-
Cell Culture: Culture P388 murine leukemia cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Use syngeneic DBA/2 or other suitable mouse strains.
-
Tumor Inoculation: Inoculate mice intraperitoneally with a predetermined number of P388 cells (typically 1 x 10^6 cells).
-
Treatment: Begin treatment with WIN 58161 (and vehicle control) 24 hours after tumor inoculation. The exact dose and schedule should be determined by preliminary dose-finding studies. Treatment is often administered intraperitoneally for a specified number of days.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity and record body weight.
-
Endpoint: The primary endpoint is typically the mean survival time (MST) or the percentage increase in lifespan (%ILS) of the treated group compared to the control group.
M5076 Murine Sarcoma Model
The M5076 sarcoma is a murine tumor model used to evaluate the efficacy of anticancer agents.
Protocol:
-
Tumor Model: This tumor can be propagated in C57BL/6 mice.
-
Tumor Implantation: The tumor can be implanted subcutaneously or intraperitoneally. For subcutaneous implantation, inject a suspension of M5076 cells or implant a small tumor fragment into the flank of the mice.
-
Treatment: Once tumors are palpable and have reached a specified size, randomize the animals into treatment and control groups. Administer WIN 58161 according to a predetermined dose and schedule.
-
Monitoring: Measure tumor volume regularly using calipers (Volume = 0.5 x length x width^2). Monitor body weight and the general health of the animals.
-
Endpoint: The primary endpoints are typically tumor growth inhibition and/or survival.
B16 Murine Melanoma Model
The B16 melanoma model is a common and aggressive murine tumor model.
Protocol:
-
Cell Culture: Culture B16-F10 melanoma cells in an appropriate medium (e.g., DMEM) with supplements.
-
Animal Model: Use C57BL/6 mice, which are syngeneic to the B16 cell line.
-
Tumor Inoculation: Inject B16-F10 cells (typically 1 x 10^5 to 1 x 10^6 cells) subcutaneously into the flank of the mice.
-
Treatment: When tumors reach a palpable size, randomize the mice into treatment groups. Administer WIN 58161 and vehicle control.
-
Monitoring: Monitor tumor growth by caliper measurements, body weight, and any signs of toxicity.
-
Endpoint: The primary endpoint is typically tumor growth inhibition. Survival studies can also be conducted.
Toxicity and Safety Considerations
Detailed toxicity studies for WIN 58161, including the determination of the maximum tolerated dose (MTD) or the lethal dose 50 (LD50), are not extensively reported in the public domain.
General Monitoring for Toxicity:
-
Body Weight: Monitor the body weight of the animals regularly. A significant loss of body weight can be an indicator of toxicity.
-
Clinical Signs: Observe the animals for any adverse clinical signs, such as changes in posture, activity, grooming, and food or water intake.
-
Hematological and Biochemical Analysis: At the end of the study, blood samples can be collected for complete blood count (CBC) and serum chemistry analysis to assess for any organ-specific toxicities.
-
Histopathology: Major organs (liver, kidney, spleen, heart, lungs) should be collected, fixed, and processed for histopathological examination to identify any treatment-related lesions.
Conclusion
WIN 58161 is a promising topoisomerase II inhibitor with demonstrated antitumor activity in various in vivo models. The protocols and information provided herein offer a foundation for researchers to design and conduct their own preclinical evaluations of this compound. It is imperative to perform careful dose-escalation and toxicity studies to establish a safe and effective therapeutic window for WIN 58161 in any new experimental setting. Further research is warranted to fully elucidate the quantitative efficacy and safety profile of WIN 58161 in different cancer models to support its potential clinical development.
References
Flow cytometry analysis of Sch 24937 treated cells
Despite a comprehensive search of scientific literature and chemical databases, no information could be found regarding a compound designated "Sch 24937" in the context of biological research or drug development.
The search results for "this compound" were primarily composed of unrelated information, such as job postings with salary figures that coincidentally matched the numerical part of the query. No scientific or technical data corresponding to a compound with this identifier was located.
Therefore, we are unable to provide the requested detailed Application Notes and Protocols for the flow cytometry analysis of cells treated with "this compound". The core requirements, including data presentation, experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without any foundational information on the substance .
It is possible that "this compound" may be an internal, unpublished compound designation, a misidentified name, or a compound that has not been characterized in publicly available literature.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct nomenclature and search for it using established chemical identifiers such as CAS numbers, IUPAC names, or by referencing its originating company or research institution.
Without any data on the biological activity of "this compound," the creation of scientifically accurate and meaningful application notes and protocols is not feasible. We recommend consulting internal documentation or the original source of this compound designation for further information.
Application Notes and Protocols for Determining Cell Viability Using the MTT Assay with Sch 24937
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of Sch 24937 on cultured cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
Introduction
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[1][2][3] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria. The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
This compound is a quinolone compound that has been identified as an inhibitor of mammalian topoisomerase II. Topoisomerase II is a crucial enzyme involved in DNA replication, transcription, and chromosome segregation. By inhibiting this enzyme, this compound can induce DNA damage and ultimately lead to a reduction in cell viability and proliferation. The MTT assay is a suitable method to quantify these cytotoxic effects.
Experimental Protocols
This section provides a detailed methodology for performing the MTT assay to determine the effect of this compound on cell viability.
Materials:
-
This compound
-
Target cell line (e.g., cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Sterile pipette tips
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Inverted microscope
Experimental Workflow:
Caption: Experimental workflow for the MTT assay to assess this compound cytotoxicity.
Detailed Protocol:
-
Cell Seeding:
-
Culture the chosen cell line to approximately 80% confluency.
-
Trypsinize the cells, collect them by centrifugation, and resuspend in fresh complete medium.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the optimal seeding density (typically between 5,000 and 10,000 cells/well, but should be optimized for each cell line) in a 96-well plate.
-
The final volume in each well should be 100 µL.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group (cells treated with the solvent at the same concentration used for the highest this compound concentration).
-
Also, include an untreated control group (cells in complete medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including the blank.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. The incubation time may need to be optimized depending on the cell type and density.
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization. Alternatively, incubate the plate at room temperature in the dark for 2 hours or overnight.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Data Presentation
The following tables provide a template for organizing and presenting the quantitative data obtained from the MTT assay.
Table 1: Raw Absorbance Values (570 nm) after 24-hour Treatment
| This compound Conc. (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean Absorbance | Std. Deviation |
| 0 (Control) | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Blank |
Table 2: Percentage of Cell Viability after Treatment with this compound
| This compound Conc. (µM) | Mean % Viability (24h) | Std. Deviation (24h) | Mean % Viability (48h) | Std. Deviation (48h) | Mean % Viability (72h) | Std. Deviation (72h) |
| 0 (Control) | 100 | 0 | 100 | 0 | 100 | 0 |
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 50 | ||||||
| 100 |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
References
Troubleshooting & Optimization
Sch 24937 solubility and formulation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sch 24937, also identified as the quinolone derivative WIN 58161. This document addresses common challenges related to its solubility and formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and enantiomerically pure quinolone, also known as WIN 58161. It functions as a topoisomerase II inhibitor. By targeting this essential enzyme, this compound interferes with DNA replication and repair processes, leading to double-strand breaks in DNA and subsequently inducing apoptosis in proliferating cells. This mechanism makes it a compound of interest for its antibacterial and antitumor properties.
Q2: I am observing low solubility of this compound in my aqueous buffers. Is this expected?
A2: Yes, this is a common observation. This compound, like many quinolone-based compounds, exhibits poor aqueous solubility, particularly at neutral and alkaline pH. Its solubility is expected to be pH-dependent, with increased solubility in acidic conditions. For consistent results, it is crucial to carefully control the pH of your solutions.
Q3: What are some recommended solvents for preparing stock solutions of this compound?
A3: For preparing high-concentration stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization. Other organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) may also be suitable. It is essential to determine the maximum solubility in your chosen solvent and to be mindful of the final concentration of the organic solvent in your experimental system, as it may have off-target effects.
Q4: My compound is precipitating out of solution when I dilute my DMSO stock in aqueous media. How can I prevent this?
A4: Precipitation upon dilution of a DMSO stock into aqueous buffer is a frequent issue with poorly soluble compounds. Here are several strategies to mitigate this:
-
pH Adjustment: Ensure the pH of your aqueous buffer is in a range where this compound is more soluble (likely acidic).
-
Use of Co-solvents: Incorporating a pharmaceutically acceptable co-solvent, such as ethanol or polyethylene glycol (PEG), in your final aqueous solution can help maintain solubility.
-
Formulation with Excipients: Utilizing solubility-enhancing excipients like cyclodextrins can encapsulate the compound and improve its aqueous solubility.
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate, but this may only be a temporary solution if the concentration is above the thermodynamic solubility limit.
-
Lower Final Concentration: If possible, working at a lower final concentration of this compound may keep it within its solubility limit in the aqueous medium.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
-
Problem: High variability in experimental results between replicates or experiments.
-
Potential Cause: Precipitation of this compound in the cell culture medium, leading to inconsistent dosing.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your diluted solutions and the wells of your cell culture plates under a microscope for any signs of precipitation.
-
Solubility Check: Perform a simple solubility test of this compound in your specific cell culture medium at the intended final concentration.
-
Optimize Dilution: Prepare intermediate dilutions in a co-solvent/aqueous mixture before the final dilution into the cell culture medium.
-
Pre-warm Medium: Ensure your cell culture medium is at 37°C before adding the compound, as temperature can affect solubility.
-
Issue 2: Difficulty in Preparing a Stable Formulation for In Vivo Studies
-
Problem: The compound is not stable in the desired vehicle for animal dosing, showing precipitation or degradation.
-
Potential Cause: Unsuitable vehicle or lack of appropriate formulation strategy.
-
Troubleshooting Steps:
-
Vehicle Screening: Test the solubility and stability of this compound in a range of pharmaceutically acceptable vehicles. This may include aqueous solutions with co-solvents (e.g., PEG 400, propylene glycol), lipid-based formulations (e.g., oil-in-water emulsions), or suspensions.
-
pH Optimization: Determine the pH of maximum solubility and stability for your formulation and buffer the vehicle accordingly.
-
Particle Size Reduction: For suspension formulations, micronization or nanocrystal technology can improve the dissolution rate and bioavailability.
-
Excipient Addition: Consider the use of suspending agents (e.g., carboxymethylcellulose) for suspensions or emulsifying agents for lipid-based formulations to ensure homogeneity.
-
Data Presentation
Table 1: Illustrative Solubility Profile of this compound (WIN 58161)
| Solvent | Temperature (°C) | Approximate Solubility (mg/mL) | Notes |
| Water (pH 7.4) | 25 | < 0.01 | Practically insoluble in neutral aqueous solutions. |
| Water (pH 5.0) | 25 | 0.1 - 0.5 | Solubility increases in acidic conditions. |
| Ethanol | 25 | 5 - 10 | Soluble in ethanol. |
| DMSO | 25 | > 50 | Freely soluble in DMSO. |
| PEG 400 | 25 | 10 - 20 | Soluble in polyethylene glycol 400. |
Note: The data in this table is illustrative and based on the general characteristics of quinolone derivatives. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 3.0, 5.0, 7.4, 9.0).
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the solubility (in mg/mL or µg/mL) as a function of pH.
Protocol 2: General HPLC Method for Quantification
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the compound. A typical gradient might be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound (likely in the range of 254-330 nm).
-
Standard Curve: Prepare a standard curve of this compound of known concentrations in the mobile phase to quantify the experimental samples.
Visualizations
Caption: Mechanism of action of this compound as a Topoisomerase II inhibitor.
Caption: Troubleshooting workflow for this compound formulation development.
Navigating Experiments with Sch 24937: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the experimental use of Sch 24937, a potent topoisomerase II inhibitor. This compound, also known as WIN 58161, is an enantiomerically pure quinolone that exhibits significant inhibitory activity against mammalian topoisomerase II, making it a valuable tool for cancer research and drug development.[1] Its primary mechanism of action involves the stabilization of the covalent complex between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell cycle arrest and apoptosis. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate the effective and reproducible use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (WIN 58161)?
A1: this compound is a topoisomerase II inhibitor. It functions as a "topoisomerase poison" by trapping the enzyme in a covalent complex with DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which are cytotoxic to proliferating cells.[1]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment of cultured cells with this compound is expected to induce DNA damage, activate the DNA damage response (DDR) pathway, cause cell cycle arrest, primarily in the G2/M phase, and ultimately lead to apoptosis.
Q3: In which solvent should I dissolve this compound?
Q4: What is a typical starting concentration range for in vitro experiments?
A4: Without specific IC50 values for this compound, a good starting point for a dose-response experiment would be a wide concentration range, for instance, from 0.01 µM to 100 µM. This range will help in determining the optimal concentration for your specific cell line and experimental endpoint.
Q5: How long should I incubate my cells with this compound?
A5: The optimal incubation time will depend on the cell type and the specific endpoint being measured. For cell viability assays, a 48 to 72-hour incubation is common. For cell cycle analysis or assessment of DNA damage, shorter incubation times (e.g., 24 hours) may be sufficient. A time-course experiment is recommended to determine the optimal duration for your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability or proliferation. | - Concentration is too low: The concentration of this compound may be insufficient to induce a response in your specific cell line. - Compound instability: The compound may have degraded due to improper storage or handling. - Cell line resistance: The cell line may be resistant to topoisomerase II inhibitors. | - Perform a dose-response experiment with a wider and higher concentration range. - Ensure the compound is stored correctly (as per supplier's instructions) and prepare fresh stock solutions. - Use a positive control cell line known to be sensitive to topoisomerase II inhibitors (e.g., a rapidly dividing cancer cell line). - Verify the expression and activity of topoisomerase II in your cell line. |
| High variability between replicate wells. | - Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. - Inaccurate pipetting: Errors in dispensing the compound or reagents. - Edge effects in culture plates: Evaporation from wells on the outer edges of the plate can concentrate the compound and affect cell growth. | - Ensure a single-cell suspension and proper mixing before seeding. - Use calibrated pipettes and proper pipetting techniques. - Avoid using the outermost wells of the culture plate for experiments. Fill them with sterile PBS or medium to minimize evaporation. |
| Unexpected cell morphology or off-target effects. | - High concentration of DMSO: The concentration of the vehicle (DMSO) may be toxic to the cells. - Compound precipitation: The compound may have precipitated out of the culture medium at the working concentration. | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including the vehicle control. - Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, try preparing the final dilution in pre-warmed medium and mixing gently. Consider using a lower stock concentration to reduce the final DMSO percentage. |
| Difficulty in reproducing results. | - Inconsistent cell passage number: Cellular responses can change with increasing passage number. - Variation in experimental conditions: Minor differences in incubation time, CO2 levels, or temperature can affect results. - Lot-to-lot variability of the compound. | - Use cells within a consistent and defined passage number range for all experiments. - Maintain strict adherence to standardized protocols and carefully monitor incubator conditions. - If possible, use the same lot of the compound for a series of related experiments. |
Quantitative Data Summary
Specific IC50 and solubility data for this compound (WIN 58161) were not available in the searched literature. Researchers should experimentally determine these values for their specific cell lines and experimental conditions. The table below provides a template for summarizing experimentally determined data.
| Parameter | Value | Cell Line(s) | Experimental Conditions |
| IC50 (µM) | To be determined | e.g., MCF-7, HCT116 | e.g., 72h incubation, MTT assay |
| Solubility | To be determined | e.g., DMSO, PBS | e.g., Maximum concentration at RT |
| Effective Concentration for G2/M arrest (µM) | To be determined | e.g., HeLa | e.g., 24h incubation, Flow cytometry |
| Effective Concentration for Apoptosis Induction (µM) | To be determined | e.g., Jurkat | e.g., 48h incubation, Annexin V staining |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line.
Materials:
-
This compound (WIN 58161)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells (in triplicate).
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
References
Technical Support Center: Investigating Potential Off-Target Effects of WIN 58161
Disclaimer: As of November 2025, specific public information regarding a molecule designated "WIN 58161" is not available in the reviewed scientific literature. The following technical support guide is a generalized framework designed to assist researchers in identifying and troubleshooting potential off-target effects of a novel kinase inhibitor. For illustrative purposes, we will use "WIN 58161" as a placeholder for a hypothetical compound targeting Aurora Kinase A. This guide provides frequently asked questions (FAQs), troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals navigate the complexities of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like WIN 58161?
A1: Off-target effects occur when a drug or small molecule interacts with unintended biological molecules in addition to its intended therapeutic target.[1][2] With kinase inhibitors, which are often designed to block the ATP-binding site of a specific kinase, off-target binding can lead to the modulation of other signaling pathways.[2] This is a significant concern because it can result in misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[1][2] Understanding and mitigating off-target effects is a critical step in drug discovery to ensure both the efficacy and safety of a potential therapeutic.
Q2: I'm observing a cellular phenotype that is inconsistent with the known function of Aurora Kinase A. Could this be due to off-target effects of WIN 58161?
A2: It is possible. If the observed phenotype does not align with the known consequences of inhibiting Aurora Kinase A, it may suggest off-target activity. To investigate this, consider the following troubleshooting steps:
-
Perform a dose-response curve: Compare the potency (IC50) for the observed phenotype with the potency for on-target engagement. A significant discrepancy may indicate an off-target effect.
-
Use a structurally unrelated inhibitor: If a different inhibitor of Aurora Kinase A does not produce the same phenotype, it is more likely an off-target effect of WIN 58161.
-
Perform a rescue experiment: Overexpressing the intended target (Aurora Kinase A) should rescue the on-target effects. If the phenotype is not rescued, it suggests the involvement of other targets.
Q3: What are the recommended initial steps to profile the selectivity of WIN 58161?
A3: A multi-pronged approach is recommended to comprehensively assess off-target effects.
-
Biochemical Kinase Panels: The most direct first step is to screen WIN 58161 against a large panel of recombinant kinases. This provides a direct measure of its inhibitory activity against purified enzymes in a controlled, cell-free environment.
-
Cellular Target Engagement Assays: It is crucial to confirm that any potential off-target interactions observed in biochemical assays are relevant in a physiological setting. Assays like the Cellular Thermal Shift Assay (CETSA) can determine if WIN 58161 binds to putative off-targets in intact cells.
Troubleshooting Guide
Issue 1: Unexpected Inhibition of a Kinase in a Profiling Screen
You have performed a kinome-wide profiling assay and found that WIN 58161 inhibits one or more kinases in addition to its primary target, Aurora Kinase A.
Troubleshooting Workflow
Caption: Workflow for troubleshooting unexpected kinase inhibition.
Issue 2: High Levels of Cytotoxicity Observed at Effective Concentrations
You observe significant cell death in your cell-based assays at concentrations required for Aurora Kinase A inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| On-target toxicity | Confirm that the cytotoxicity is consistent with published effects of Aurora Kinase A inhibition. Use a structurally different Aurora Kinase A inhibitor. | The alternative inhibitor should induce a similar cytotoxic phenotype. |
| Off-target toxicity | Perform a counter-screen with a cell line that does not express Aurora Kinase A. If toxicity persists, it is likely due to off-target effects. Screen the compound against a known panel of toxicity-related targets (e.g., hERG, CYPs). | Toxicity is observed in the Aurora Kinase A-negative cell line. Identification of interactions with toxicity-related proteins. |
| Experimental artifact | Review and optimize your experimental protocol, including controls. Ensure the DMSO concentration is not toxic to the cells. | Consistent results with appropriate controls will validate the observed phenotype. |
Quantitative Data Summary
The following table represents hypothetical data from a radiometric kinase profiling assay for WIN 58161, screened at 1 µM.
| Target | % Inhibition at 1 µM | IC50 (nM) | Notes |
| Aurora Kinase A | 98% | 15 | On-Target |
| VEGFR2 | 85% | 150 | Potential off-target. 10-fold less potent. |
| SRC | 60% | 800 | Weaker off-target interaction. |
| ABL1 | 15% | >10,000 | Likely not physiologically relevant. |
Key Experimental Protocols
Protocol 1: Radiometric Kinase Profiling Assay
Objective: To determine the inhibitory activity of WIN 58161 against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare WIN 58161 at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) in DMSO.
-
Kinase Reaction: In a microplate, combine the test compound, a purified active kinase from a panel, a specific peptide substrate, and [γ-³³P]ATP to initiate the reaction.
-
Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Detection: Spot the reaction mixture onto a filtermat, wash away excess unincorporated [γ-³³P]ATP, and measure the remaining radioactivity (incorporated into the peptide substrate) using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition relative to a DMSO control. For significant hits, determine IC50 values by fitting dose-response data to a sigmoidal curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement and identify off-targets of WIN 58161 in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Methodology:
-
Cell Treatment: Culture cells to an appropriate density and treat them with WIN 58161 or a vehicle control (DMSO) for a defined period.
-
Cell Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease and phosphatase inhibitors.
-
Heating: Aliquot the cell lysate and heat the samples across a range of temperatures for a short duration (e.g., 3 minutes).
-
Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of the target protein (e.g., Aurora Kinase A) and potential off-targets (e.g., VEGFR2) remaining in the soluble fraction by Western Blot or other quantitative proteomics methods.
-
Analysis: A positive target engagement will result in a thermal stabilization of the protein, meaning more of it remains soluble at higher temperatures in the drug-treated samples compared to the vehicle control.
Signaling Pathway Visualization
Based on the hypothetical off-target data, WIN 58161 may inadvertently inhibit VEGFR2, a key receptor tyrosine kinase in the angiogenesis pathway.
References
Technical Support Center: Mechanisms of Resistance to Sch 24937
Data Unavailability Notice
Our comprehensive search for "Sch 24937" has yielded no specific information regarding a drug, compound, or inhibitor with this designation in publicly available scientific literature or databases. The search results primarily consisted of unrelated documents where the number "24937" appeared in contexts such as salary ranges or reference codes.
This suggests that "this compound" may be:
-
An internal compound designation that has not been publicly disclosed.
-
An incorrect or outdated identifier.
-
A compound that was discontinued in the early stages of development, with no resulting publications.
Without any information on the mechanism of action, targeted pathways, or experimental data for this compound, it is not possible to create a technical support center detailing mechanisms of resistance, troubleshooting guides, or FAQs for researchers.
We recommend verifying the compound name and searching for alternative designations or related publications from the originating institution if known. Should further identifying information become available, we would be pleased to revisit this topic and provide the requested technical support materials.
Technical Support Center: Improving the In Vitro Stability of Sch 24937
Notice: Information regarding the chemical compound "Sch 24937" is not available in publicly accessible scientific literature or chemical databases. Extensive searches for this specific designation have not yielded any information regarding its chemical structure, properties, or associated research. The designation may be an internal development code of a pharmaceutical company that was not publicly disclosed, or it may be an incorrect identifier.
Consequently, it is not possible to provide a specific technical support guide for improving the in vitro stability of this compound. The following content is a generalized framework based on common stability issues encountered with small molecule drug candidates in a research and development setting. This guide is intended to provide general strategies and troubleshooting approaches that researchers can adapt once the specific chemical properties of their compound of interest are known.
General Troubleshooting Guide for In Vitro Compound Stability
This section addresses common problems researchers face with compound stability during in vitro experiments.
| Problem | Potential Causes | Troubleshooting Steps |
| Inconsistent assay results or loss of compound activity over time. | 1. Hydrolytic Degradation: The compound may be susceptible to hydrolysis in aqueous buffers, especially at non-neutral pH. 2. Oxidative Degradation: The compound may be sensitive to oxidation by dissolved oxygen or reactive oxygen species generated in the assay medium. 3. Photodegradation: Exposure to light, particularly UV wavelengths, can cause degradation of light-sensitive compounds. 4. Adsorption to surfaces: The compound may adsorb to plasticware (e.g., pipette tips, microplates), reducing its effective concentration. 5. Precipitation: The compound may have low solubility in the assay buffer, leading to precipitation over time. | 1. pH Optimization: Determine the pH-stability profile of your compound. Prepare buffers at different pH values (e.g., 6.0, 7.4, 8.0) and monitor compound concentration over time using a suitable analytical method (e.g., HPLC-UV, LC-MS). 2. Use of Antioxidants: If oxidation is suspected, consider adding antioxidants such as ascorbic acid or glutathione to your buffers. Work in a low-oxygen environment if possible. 3. Protection from Light: Conduct experiments in amber-colored tubes or plates, and minimize exposure to ambient light. 4. Use of Low-Binding Plastics: Utilize low-adsorption microplates and pipette tips. The addition of a small percentage of a non-ionic surfactant (e.g., Tween-20) to the buffer can sometimes mitigate non-specific binding. 5. Solubility Enhancement: Increase the solubility by using co-solvents (e.g., DMSO, ethanol) at concentrations compatible with your assay. Ensure the final solvent concentration is consistent across all experiments and does not affect the biological system. |
| Precipitate formation in stock solutions or assay wells. | 1. Poor Solubility: The compound's intrinsic solubility in the chosen solvent or buffer may be low. 2. "Salting Out": High salt concentrations in buffers can decrease the solubility of some organic compounds. 3. Temperature Effects: Changes in temperature during storage or incubation can affect solubility. | 1. Alternative Solvents: Test the solubility in a range of pharmaceutically acceptable solvents. 2. Buffer Composition: If possible, reduce the salt concentration of the buffer or test alternative buffer systems. 3. Controlled Temperature: Store stock solutions at the recommended temperature and allow them to equilibrate to the experimental temperature before use. Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: How can I prepare a stable stock solution of my compound?
A1: Start by dissolving the compound in a high-purity, anhydrous solvent in which it is highly soluble (e.g., DMSO, ethanol). Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume needed for dilution into aqueous buffers. Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and water absorption. Protect from light if the compound is light-sensitive.
Q2: What is the best way to determine the in vitro stability of my compound?
A2: The most common method is to incubate the compound in the relevant biological matrix (e.g., buffer, cell culture medium, plasma) at a specific temperature (e.g., 37°C). At various time points, aliquots are taken, and the reaction is quenched (e.g., by adding a cold organic solvent like acetonitrile). The concentration of the remaining parent compound is then quantified using a suitable analytical technique like LC-MS/MS. The rate of disappearance is used to calculate the compound's half-life (t½).
Q3: Can the presence of other substances in my assay affect the stability of my compound?
A3: Yes. Components of cell culture media, such as serum proteins, can bind to your compound, which may either stabilize it or make it unavailable for the intended interaction. Other additives, like reducing agents (e.g., DTT), can also directly react with your compound. It is crucial to assess stability in the final assay buffer, including all components.
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in Aqueous Buffer
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Preparation of Incubation Solution: Dilute the stock solution to a final concentration of 10 µM in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to avoid solvent effects.
-
Incubation: Incubate the solution at the desired temperature (e.g., 37°C).
-
Time Points: Collect samples at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Quenching: To each 50 µL sample, add 100 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and stop degradation.
-
Analysis: Centrifuge the samples to pellet any precipitate. Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the compound concentration versus time. The slope of the line can be used to determine the degradation rate constant (k), and the half-life can be calculated using the formula: t½ = 0.693 / k.
Visualizations
Since no specific information is available for this compound, the following diagrams illustrate general experimental workflows relevant to assessing compound stability.
Caption: Workflow for assessing compound stability in an aqueous buffer.
Caption: Troubleshooting logic for addressing compound instability in vitro.
Technical Support Center: Overcoming Poor Cell Permeability of Investigational Compounds like Sch 24937
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell permeability with investigational compounds, exemplified by the hypothetical molecule Sch 24937.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, shows high efficacy in cell-free assays but low activity in cell-based assays. Could this be a permeability issue?
A1: Yes, a significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. It is crucial to experimentally determine the permeability of this compound to confirm this hypothesis.
Q2: What are the initial steps to assess the cell permeability of this compound?
A2: The recommended initial step is to perform in vitro permeability assays. The two most common and complementary assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[1][2] PAMPA provides a measure of passive diffusion, while the Caco-2 assay offers insights into both passive and active transport mechanisms.[2][3]
Q3: My PAMPA results for this compound indicate low passive permeability. What are the potential causes?
A3: Low passive permeability, as suggested by PAMPA, is often attributed to the physicochemical properties of the compound. Factors such as high polarity, a large number of hydrogen bond donors and acceptors, high molecular weight, and low lipophilicity can all hinder a molecule's ability to passively diffuse across the lipid bilayer of the cell membrane.
Q4: The Caco-2 assay for this compound shows a high efflux ratio. What does this signify?
A4: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay indicates that your compound is likely a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[4] These transporters actively pump the compound out of the cell, reducing its intracellular concentration and apparent permeability.
Q5: What strategies can I employ to improve the cell permeability of this compound?
A5: There are several strategies to consider, which can be broadly categorized into two main approaches:
-
Structural Modification (Lead Optimization):
-
Increase Lipophilicity: Modifying the structure of this compound to be more lipid-soluble can enhance passive diffusion. This can be achieved by adding lipophilic functional groups or masking polar groups.
-
Reduce Hydrogen Bonding Potential: Decreasing the number of hydrogen bond donors and acceptors can lower the desolvation energy penalty for entering the lipid membrane.
-
Prodrug Approach: A common strategy is to create a prodrug by masking polar functional groups with lipophilic moieties that are later cleaved by intracellular enzymes to release the active compound.
-
-
Formulation Strategies:
-
Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the cell membrane.
-
Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can facilitate its transport across the cell membrane.
-
Nanoparticle Formulation: Encapsulating the compound in nanoparticles can protect it from efflux and promote cellular uptake through endocytosis.
-
Troubleshooting Guides
Issue 1: Inconsistent Permeability Data Between Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High permeability in PAMPA but low in Caco-2. | The compound is likely a substrate for efflux pumps. | 1. Perform a bidirectional Caco-2 assay to determine the efflux ratio. 2. Co-dose with a known efflux pump inhibitor (e.g., verapamil for P-gp) in the Caco-2 assay to see if permeability increases. |
| Low permeability in PAMPA but moderate in Caco-2. | The compound may be a substrate for active uptake transporters. | 1. Investigate known uptake transporters expressed in Caco-2 cells. 2. Use specific inhibitors for suspected uptake transporters in the Caco-2 assay. |
| High variability in Caco-2 results. | 1. Poor Caco-2 monolayer integrity. 2. Compound cytotoxicity. 3. Low compound solubility in the assay buffer. | 1. Check the transepithelial electrical resistance (TEER) values of the Caco-2 monolayer to ensure integrity. 2. Perform a cytotoxicity assay at the tested concentrations. 3. Measure the solubility of the compound in the assay buffer and consider using a co-solvent if necessary. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound.
Methodology:
-
Prepare the Lipid Membrane: A filter plate is coated with a solution of lipids (e.g., 10% lecithin in dodecane) to form an artificial membrane.
-
Prepare Donor and Acceptor Plates: The donor plate wells are filled with a solution of the test compound (e.g., 100 µM in a buffer with a small percentage of DMSO). The acceptor plate wells are filled with a matching buffer.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Permeability Coefficient (Pe): The apparent permeability is calculated using the concentrations in the donor and acceptor wells and the incubation time.
Data Interpretation:
| Permeability (Pe) (10⁻⁶ cm/s) | Classification |
| > 15 | High |
| 1 - 15 | Medium |
| < 1 | Low |
Caco-2 Permeability Assay
Objective: To assess both passive and active transport of a compound across a model of the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in transwell plates and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time.
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored.
-
-
Quantification: Samples are taken from the receiver chamber at various time points and the compound concentration is measured by LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp is calculated for both A-B and B-A directions.
-
Calculation of Efflux Ratio: The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Data Interpretation:
| Papp (A-B) (10⁻⁶ cm/s) | Classification |
| > 10 | High |
| 1 - 10 | Medium |
| < 1 | Low |
| Efflux Ratio | Interpretation |
| > 2 | Potential substrate of efflux transporters |
| < 2 | Not likely a substrate of efflux transporters |
Visualizations
Signaling Pathway and Permeability Challenge
Caption: The challenge of this compound reaching its intracellular target.
Experimental Workflow for Permeability Assessment
Caption: Decision tree for assessing and addressing poor cell permeability.
Strategies to Overcome Poor Permeability
References
Technical Support Center: Minimizing Sch-79797-Induced Cytotoxicity in Normal Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and minimize cytotoxicity induced by Sch-79797 in normal cell lines during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is Sch-79797 and what is its primary mechanism of action?
A1: Sch-79797 is a potent and selective antagonist of the Protease-Activated Receptor 1 (PAR1).[1][2] However, it also exhibits significant biological effects that are independent of PAR1 antagonism, including the induction of apoptosis and inhibition of cell proliferation.[1][3] In mammalian cells, its pro-apoptotic effects are linked to the p53-mediated mitochondrial pathway.[3] Additionally, Sch-79797 has been identified as a dual-mechanism antibiotic that targets both folate metabolism and bacterial membrane integrity in bacteria.
Q2: Why am I observing high levels of cytotoxicity in my normal cell line with Sch-79797?
A2: Sch-79797 has been shown to induce apoptosis in various cell lines, including normal (non-cancerous) lines such as NIH 3T3 and HEK 293. The cytotoxic effects are concentration-dependent and can be observed at nanomolar concentrations for growth inhibition. The mechanism involves the activation of the intrinsic apoptotic pathway, which is a fundamental process of programmed cell death present in most cell types.
Q3: Is the cytotoxicity of Sch-79797 selective for cancer cells over normal cells?
A3: The selectivity of Sch-79797 is complex. While it has anti-proliferative effects on cancer cells, it also induces apoptosis in normal cell lines. Some studies have reported that the concentrations of Sch-79797 required to inhibit the growth of some mammalian cell lines are comparable to those needed to kill bacteria, indicating a narrow therapeutic window in some contexts. However, a derivative, Irresistin-16, has been developed with increased potency against bacteria and lower toxicity to human cells, suggesting that selectivity can be improved through chemical modification.
Q4: Can I reduce Sch-79797-induced cytotoxicity by co-treatment with other agents?
A4: While the literature does not extensively cover co-treatment strategies to specifically protect normal cells from Sch-79797, understanding its mechanism offers potential avenues. Since Sch-79797-induced apoptosis involves the p53-mediated mitochondrial pathway and an increased Bax/Bcl-2 ratio, agents that modulate these pathways could theoretically offer protection. For example, overexpression of anti-apoptotic Bcl-2 family proteins can inhibit apoptosis. However, any such strategy would need to be carefully validated to ensure it does not also compromise the intended experimental outcome.
Q5: Are there any known derivatives of Sch-79797 with lower cytotoxicity to normal cells?
A5: Yes, a derivative named Irresistin-16 has been synthesized. This compound was developed to enhance the antibacterial properties of Sch-79797 and was found to be nearly 1,000 times more potent against bacteria than human cells, indicating a significantly improved safety profile.
Troubleshooting Guides
Issue 1: Excessive Cell Death at Expected Non-Toxic Doses
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | 1. Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure it is not the source of cytotoxicity. 2. Aim to keep the final solvent concentration in the culture medium below 0.5%. |
| Incorrect Dosing | 1. Verify the stock concentration of your Sch-79797 solution. 2. Perform a fresh serial dilution and re-run the experiment. 3. Consider using a dose-response curve to identify the optimal concentration for your specific cell line and experimental goals. |
| Cell Line Sensitivity | 1. Different normal cell lines can have varying sensitivities to cytotoxic agents. 2. If possible, test the compound on a different normal cell line to compare responses. 3. Review literature for reported sensitivity of your cell line to other apoptotic inducers. |
| Compound Instability | 1. Ensure proper storage of the Sch-79797 stock solution (typically at -20°C or -80°C). 2. Avoid repeated freeze-thaw cycles. 3. Prepare fresh dilutions from the stock for each experiment. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Health | 1. Ensure cells are in the logarithmic growth phase and have a high viability (>95%) before starting the experiment. 2. Standardize cell seeding density and passage number. |
| Assay-Related Artifacts | 1. If using a metabolic assay (e.g., MTT), be aware that Sch-79797's effects on mitochondrial function could interfere with the readout. 2. Consider using a secondary, non-metabolic cytotoxicity assay (e.g., trypan blue exclusion, LDH release, or a live/dead cell stain) to confirm results. |
| Incubation Time | 1. The cytotoxic effects of Sch-79797 are time-dependent. 2. Standardize the incubation time across all experiments. 3. Consider a time-course experiment to determine the optimal endpoint for your study. |
Data Presentation: Cytotoxicity of Sch-79797
The following table summarizes the reported effective concentrations of Sch-79797 for growth inhibition in various cell lines.
| Cell Line | Cell Type | Parameter | Value (nM) | Reference |
| NIH 3T3 | Mouse Embryonic Fibroblast | ED50 (Growth Inhibition) | 75 | |
| HEK 293 | Human Embryonic Kidney | ED50 (Growth Inhibition) | 81 | |
| A375 | Human Malignant Melanoma | ED50 (Growth Inhibition) | 116 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Sch-79797 in complete culture medium. Replace the existing medium with the medium containing the different concentrations of Sch-79797. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm)
-
Cell Treatment: Seed cells in a suitable format (e.g., 6-well plate or black-walled 96-well plate) and treat with Sch-79797 at the desired concentrations for the specified time. Include a positive control for depolarization (e.g., CCCP).
-
Dye Loading: After treatment, remove the medium and incubate the cells with a fluorescent cationic dye that accumulates in mitochondria based on membrane potential (e.g., JC-1, TMRE, or TMRM) according to the manufacturer's instructions.
-
Washing: Gently wash the cells with pre-warmed PBS or culture medium to remove excess dye.
-
Imaging/Flow Cytometry: Analyze the cells using fluorescence microscopy or flow cytometry. For JC-1, healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (monomers). For TMRE/TMRM, a decrease in fluorescence intensity indicates depolarization.
-
Quantification: Quantify the fluorescence intensity or the ratio of red to green fluorescence to assess changes in ΔΨm.
Protocol 3: Detection of Caspase-3 Activation
-
Cell Lysis: After treatment with Sch-79797, harvest the cells and prepare cell lysates according to the instructions of a commercial caspase-3 colorimetric or fluorometric assay kit.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric assays).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) using a plate reader.
-
Analysis: Quantify the caspase-3 activity relative to an untreated control.
Mandatory Visualizations
Caption: p53-mediated mitochondrial apoptotic pathway induced by Sch-79797.
Caption: General workflow for assessing Sch-79797-induced cytotoxicity.
References
- 1. Protease-activated receptor 1-selective antagonist SCH79797 inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SCH79797, an Antiplatelet Agent, Alleviates Restenosis by Inducing Apoptosis via p53-Mediated Mitochondrial Depolarization and Inhibiting Thrombus Formation after Angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting Unexpected Results in Sch 24937 Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in assays involving the yeast protein kinase Sch9. Given the ambiguity of the term "Sch 24937" in publicly available scientific literature, this guide focuses on Sch9, a key regulator of cell growth, metabolism, and stress resistance in Saccharomyces cerevisiae, which is sometimes associated with similar numerical identifiers in research contexts.
Frequently Asked Questions (FAQs)
Q1: What is Sch9 and what is its primary function?
A1: Sch9 is a serine/threonine protein kinase in the yeast Saccharomyces cerevisiae. It is a key downstream effector of the TORC1 signaling pathway and acts in parallel with the Ras/PKA pathway to regulate cell growth, ribosome biogenesis, and protein synthesis in response to nutrient availability.[1][2] Sch9 is considered a functional ortholog of the mammalian S6 kinase (S6K) and PKB/Akt.[2]
Q2: We are observing slower cell growth than expected in our sch9Δ mutant strain, even in nutrient-rich media. Is this normal?
A2: Yes, this is an expected phenotype. Deletion of the SCH9 gene typically leads to reduced cell growth, particularly in dextrose-containing media.[2] Null mutants of SCH9 exhibit slow exponential growth.[3]
Q3: Our sch9Δ strain shows increased resistance to certain stressors but decreased resistance to others. Why is there such a discrepancy?
A3: This is a known characteristic of sch9Δ mutants. They typically show increased innate thermotolerance and resistance to cisplatin and myriocin. However, they can exhibit lower resistance to other stressors like methyl methanesulfonate (MMS) and quinine. This differential stress response is due to the complex role of Sch9 in regulating various stress-response pathways.
Q4: We are trying to assess autophagy induction by inactivating PKA and Sch9, but the results are inconsistent. What could be the issue?
A4: Simultaneous inactivation of both PKA and Sch9 is crucial for robust autophagy induction. If you are only partially inhibiting one of these kinases, you may see inconsistent or weak autophagy. Ensure that your methods for inactivating both pathways are efficient. It's also important to verify that TORC1 activity is not inadvertently affected by your experimental conditions, as TORC1 is a major regulator of autophagy.
Troubleshooting Guide
This guide addresses common unexpected results encountered in assays involving the Sch9 protein.
| Unexpected Result | Potential Cause | Recommended Action |
| No significant change in phenotype in sch9Δ mutant. | Inconsistent utilization of non-fermentable carbon sources. Reports on the ability of sch9Δ mutants to utilize non-fermentable carbon sources have been inconsistent. | Verify the carbon source in your media. Test the phenotype on both fermentable (e.g., dextrose) and non-fermentable (e.g., glycerol, ethanol) carbon sources. |
| Suppressor mutations may have arisen in the sch9Δ strain, especially during prolonged cultivation. | Re-sequence the SCH9 locus and other relevant genes to check for suppressor mutations. Use a freshly prepared sch9Δ strain from a reliable source. | |
| Variability in phosphorylation status of Sch9 target proteins. | The activity of upstream regulators of Sch9, such as TORC1 and Pkh1/2, may be fluctuating. | Ensure consistent nutrient conditions in your experiments, as TORC1 activity is highly sensitive to nutrient availability. If possible, measure the activity of upstream kinases. |
| The timing of sample collection is critical. Phosphorylation events can be transient. | Perform a time-course experiment to identify the optimal time point for observing changes in phosphorylation. | |
| Difficulty in detecting Sch9 protein by Western blot. | Sch9 protein levels may be low, or the protein may be localized to specific cellular compartments. Sch9 is known to localize to the nucleus, cytoplasm, and vacuolar membranes. | Prepare subcellular fractions to enrich for the compartment where Sch9 is expected to be. Use a high-sensitivity detection method and ensure your antibody is specific and validated for yeast Sch9. |
Experimental Protocols
Protocol 1: Assessing Autophagy Induction by Monitoring Atg13 Phosphorylation Status
This protocol is adapted from methodologies described in the literature for examining TORC1 activity, a key upstream regulator of Sch9 and autophagy.
-
Strain and Culture Conditions: Grow yeast cells (wild-type and relevant mutant strains) to mid-log phase in nutrient-rich medium (YPD).
-
Induction of Autophagy: To inactivate PKA and Sch9, treat cells with appropriate inhibitors (e.g., 1NM-PP1 for analog-sensitive kinase alleles) or shift to a nutrient-poor medium to inactivate TORC1.
-
Protein Extraction: Collect cell pellets at various time points post-treatment. Precipitate proteins using trichloroacetic acid (TCA).
-
Western Blotting:
-
Resuspend the protein pellets in SDS-PAGE sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated Atg13 and a total Atg13 antibody as a loading control.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for chemiluminescent detection.
-
-
Data Analysis: A decrease in the phosphorylated form of Atg13 indicates the induction of autophagy.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified Sch9 signaling pathway in Saccharomyces cerevisiae.
Caption: Experimental workflow for assessing autophagy via Atg13 phosphorylation.
References
Technical Support Center: Optimizing SCH 23390 Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with SCH 23390, a potent and selective dopamine D1-like receptor antagonist. The focus of this guide is to address common issues related to pH adjustment for optimal compound activity and solubility.
It is important to note that the compound originally inquired about, "Sch 24937," is likely a typographical error for the well-documented compound SCH 23390 . All information provided herein pertains to SCH 23390.
Frequently Asked Questions (FAQs)
Q1: What is SCH 23390 and what is its primary mechanism of action?
SCH 23390 is a halobenzazepine that functions as a highly potent and selective antagonist for the D1-like dopamine receptors, specifically the D1 and D5 subtypes.[1][2][3] Its primary mechanism of action is to block the binding of dopamine to these receptors, thereby inhibiting downstream signaling pathways. It also exhibits high affinity for the 5-HT2 and 5-HT1C serotonin receptor subtypes, although higher concentrations are required for effects comparable to its D1 receptor antagonism.[3]
Q2: What is the optimal pH for the activity of SCH 23390?
While a definitive, narrow optimal pH range for SCH 23390 activity is not extensively documented in publicly available literature, experimental protocols commonly utilize a physiological pH of 7.2 to 7.4 for in vitro binding assays and cell-based experiments. A product information sheet specifies a solubility of approximately 0.12 mg/ml in a 1:7 solution of DMSO:PBS at pH 7.2 .[1] The affinity of ligands for dopamine receptors can be influenced by pH, with a general trend of decreased affinity at lower (more acidic) pH values. Therefore, maintaining a physiological pH is a critical starting point for ensuring optimal receptor binding and compound activity.
Q3: I am observing low or no activity of SCH 23390 in my experiment. Could pH be the issue?
Yes, improper pH of your experimental buffer is a likely culprit for reduced or absent SCH 23390 activity. Deviations from the physiological pH range can alter the ionization state of both the compound and the target receptor, potentially leading to:
-
Reduced binding affinity: Changes in charge distribution can weaken the interaction between SCH 23390 and the D1 receptor binding pocket.
-
Decreased solubility: The solubility of SCH 23390 in aqueous solutions is limited and can be further compromised by suboptimal pH, leading to precipitation of the compound.
-
Compound degradation: Although specific data on pH-dependent degradation of SCH 23390 is scarce, significant deviations from neutral pH can lead to the instability of many small molecules.
Q4: How should I prepare a stock solution of SCH 23390?
Due to its limited aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) are suitable solvents.
-
Procedure: Dissolve the solid SCH 23390 hydrochloride in the chosen organic solvent to create a stock solution. For example, a stock solution in DMSO can be prepared at a concentration of up to 65 mg/mL.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q5: How do I prepare a working solution in an aqueous buffer from the stock solution?
To prepare a working solution for your experiment, the organic stock solution should be serially diluted into your aqueous experimental buffer.
-
Recommended Buffer: A common choice is Phosphate-Buffered Saline (PBS) at pH 7.2.
-
Procedure: To maximize solubility, add the SCH 23390 stock solution to the aqueous buffer and mix thoroughly. For example, to achieve a final concentration in a PBS buffer (pH 7.2), you can dilute your DMSO stock solution. One source suggests a solubility of approximately 0.12 mg/ml in a 1:7 solution of DMSO:PBS (pH 7.2).
-
Important Consideration: It is strongly recommended to prepare fresh aqueous working solutions daily and not to store them for more than one day to avoid precipitation and potential degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed in the working solution. | The concentration of SCH 23390 exceeds its solubility limit in the aqueous buffer. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible while maintaining compound solubility. - Prepare a more dilute working solution. - Consider gentle warming or sonication to aid dissolution, as suggested by some suppliers for aqueous stock preparation. |
| The pH of the aqueous buffer is not optimal. | - Verify the pH of your buffer and adjust it to the physiological range (7.2-7.4). | |
| Inconsistent or non-reproducible experimental results. | Degradation of SCH 23390 in the aqueous working solution. | - Prepare fresh working solutions for each experiment. Do not use solutions that have been stored for more than a day. |
| Incorrect pH of the experimental buffer affecting compound activity. | - Calibrate your pH meter and ensure the accuracy of your buffer preparation. | |
| Low or no biological activity observed. | Suboptimal pH affecting receptor binding. | - Confirm that the pH of your assay buffer is within the physiological range (7.2-7.4). |
| Inaccurate concentration of the working solution due to precipitation. | - Visually inspect your working solution for any precipitate before use. If present, prepare a fresh, more dilute solution. |
Data Presentation
Table 1: Solubility of SCH 23390 Hydrochloride
| Solvent | Approximate Solubility | Reference |
| DMSO | 20 mg/mL | |
| Ethanol | 5 mg/mL | |
| Dimethylformamide (DMF) | 15 mg/mL | |
| 1:7 DMSO:PBS (pH 7.2) | 0.12 mg/mL | |
| Water | Soluble with gentle warming and sonication |
Table 2: Binding Affinity of SCH 23390
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D1 | 0.2 | |
| Dopamine D5 | 0.3 | |
| 5-HT2C | 9.3 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of SCH 23390 in DMSO
-
Materials:
-
SCH 23390 hydrochloride (MW: 324.24 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.24 mg of SCH 23390 hydrochloride.
-
Add 1 mL of anhydrous DMSO to the solid.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C.
-
Protocol 2: Preparation of a 1 µM Working Solution in PBS (pH 7.2)
-
Materials:
-
10 mM SCH 23390 in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Perform a serial dilution of the 10 mM stock solution in PBS.
-
For example, to make a 1 µM working solution, you can perform a 1:100 dilution followed by a 1:100 dilution, or a direct 1:10,000 dilution.
-
Example Dilution: Add 1 µL of the 10 mM stock solution to 9.999 mL of PBS (pH 7.2).
-
Vortex the working solution gently but thoroughly.
-
Use the working solution immediately. Do not store.
-
Visualizations
Caption: Workflow for preparing SCH 23390 solutions.
Caption: Antagonistic action of SCH 23390 on the D1 receptor pathway.
Caption: Troubleshooting flowchart for SCH 23390 experiments.
References
Validation & Comparative
A Comparative Analysis of Etoposide and Sch 24937: Unraveling the Mechanisms of DNA Topoisomerase II Inhibition
An in-depth guide for researchers and drug development professionals on the established mechanism of the widely-used anticancer agent, etoposide. This guide also addresses the current lack of publicly available information on Sch 24937.
This guide provides a detailed comparison of the known mechanisms of action of the chemotherapeutic agent etoposide and the current status of information available for the compound designated this compound. The primary focus of this document is to present a comprehensive overview of etoposide's interaction with its molecular target, DNA topoisomerase II, supported by experimental insights. As extensive searches for "this compound" have not yielded any publicly available scientific information, this guide will highlight the well-established mechanisms of etoposide as a point of reference and note the absence of data for this compound.
Etoposide: A Potent Inhibitor of DNA Topoisomerase II
Etoposide is a semi-synthetic derivative of podophyllotoxin, a naturally occurring compound found in the American mayapple plant. It is a widely used anticancer drug, particularly in the treatment of small cell lung cancer, testicular cancer, and lymphomas.[1][2]
Mechanism of Action
The primary cellular target of etoposide is DNA topoisomerase II (Topo II), an essential enzyme that plays a critical role in resolving DNA topological problems during replication, transcription, and chromosome segregation. Topo II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.
Etoposide does not directly inhibit the catalytic activity of Topo II. Instead, it acts as a "topoisomerase poison." Its mechanism involves the stabilization of a key intermediate in the Topo II catalytic cycle: the cleavage complex. This ternary complex consists of Topo II covalently bound to the 5' ends of the cleaved DNA.
By binding to this complex, etoposide prevents the re-ligation of the DNA strands. This trapping of the cleavage complex leads to the accumulation of permanent, protein-linked DNA double-strand breaks. The presence of these persistent breaks triggers a cascade of cellular events, including cell cycle arrest, primarily in the S and G2 phases, and ultimately, the induction of apoptosis (programmed cell death).
The cytotoxicity of etoposide is directly linked to the number of Topo II-DNA cleavage complexes stabilized within the cell. Cancer cells, with their high rates of proliferation, are particularly sensitive to the DNA damage induced by etoposide as they have a greater reliance on topoisomerase II activity.
This compound: An Unidentified Compound
Despite comprehensive searches of scientific literature and chemical databases, no publicly available information has been found for a compound designated "this compound" or "Schering 24937." This suggests that "this compound" may be an internal compound designation that was not pursued for further development, a compound that was not disclosed in public literature, or a potential error in nomenclature.
Without any available data, a comparison of the mechanism of action, experimental data, or signaling pathways of this compound with etoposide is not possible at this time.
Quantitative Data: Etoposide Activity
The following table summarizes key quantitative parameters related to the activity of etoposide.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (50% inhibitory concentration) | Varies (typically in the low micromolar to nanomolar range) | Various cancer cell lines | General knowledge from multiple sources |
| Cell Cycle Arrest | G2/M and S phase | Various cancer cell lines |
Note: IC50 values for etoposide can vary significantly depending on the cell line, exposure time, and assay conditions.
Experimental Protocols
A common method to assess the mechanism of topoisomerase II inhibitors like etoposide is the in vitro DNA cleavage assay.
Protocol: In Vitro DNA Cleavage Assay
Objective: To determine if a compound stabilizes the topoisomerase II-DNA cleavage complex.
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM ATP, 0.5 mM DTT)
-
Test compound (e.g., etoposide)
-
Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.25 mg/ml proteinase K)
-
Agarose gel
-
DNA staining dye (e.g., ethidium bromide)
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube containing the reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations. A no-drug control and a positive control (etoposide) should be included.
-
Add purified topoisomerase IIα to initiate the reaction.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution and incubate at 37°C for an additional 30 minutes to digest the protein.
-
Add loading dye to the samples and load them onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers.
-
Stain the gel with a DNA staining dye and visualize the DNA bands using a UV transilluminator.
Expected Results:
-
In the absence of a topoisomerase II poison, the supercoiled DNA will be relaxed by the enzyme, resulting in a series of topoisomers.
-
In the presence of a topoisomerase II poison like etoposide, the enzyme will be trapped on the DNA, leading to the accumulation of linear DNA (resulting from the double-strand breaks) which will migrate as a distinct band on the gel. The intensity of the linear DNA band will increase with higher concentrations of the inhibitor.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of etoposide.
References
A Comparative Analysis of Amifloxacin (WIN 49375) and Other Quinolone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluoroquinolone antibiotic amifloxacin (WIN 49375) with other notable quinolones, specifically ciprofloxacin and norfloxacin. The information presented is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive understanding of their relative performance based on available experimental data.
Introduction to Amifloxacin and Comparator Quinolones
Amifloxacin (WIN 49375) is a synthetic fluoroquinolone antibacterial agent.[1][2] Structurally, it is similar to pefloxacin but is distinguished by a methylamino substituent at the 1-N position.[1] Like other quinolones, amifloxacin exhibits a broad spectrum of activity against a variety of bacteria.
For the purpose of this comparison, we will focus on two widely recognized fluoroquinolones:
-
Ciprofloxacin: A second-generation fluoroquinolone with a broad spectrum of activity, particularly against Gram-negative bacteria.[3][4]
-
Norfloxacin: Another early-generation fluoroquinolone, primarily used for urinary tract infections, with good activity against enteric pathogens.
Mechanism of Action
Quinolone antibiotics exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topological state of bacterial DNA.
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, a process crucial for DNA replication and transcription.
-
Topoisomerase IV: In Gram-positive bacteria, this enzyme is essential for the separation of interlinked daughter chromosomes following DNA replication.
By inhibiting these enzymes, quinolones lead to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately cell death.
Mechanism of action for quinolone antibiotics.
Comparative In Vitro Activity
The in vitro potency of an antibiotic is commonly measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC90 values (the concentration required to inhibit 90% of isolates) for amifloxacin, ciprofloxacin, and norfloxacin against a range of Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Activity Against Gram-Negative Bacteria (MIC90 in µg/mL)
| Organism | Amifloxacin (WIN 49375) | Ciprofloxacin | Norfloxacin |
| Escherichia coli | 0.125 | ~0.03 | 0.05 |
| Klebsiella pneumoniae | 0.5 | ~0.12 | 0.4 |
| Proteus vulgaris | 1.0 | - | 0.8 |
| Citrobacter freundii | 0.5 | - | 0.4 |
| Serratia marcescens | 0.5 | ~0.25 | 1.6 |
| Pseudomonas aeruginosa | 2.0 | ~0.5 | 3.1 |
Table 2: In Vitro Activity Against Gram-Positive Bacteria (MIC90 in µg/mL)
| Organism | Amifloxacin (WIN 49375) | Ciprofloxacin | Norfloxacin |
| Staphylococcus aureus | ≤ 2.0 | 0.59 | 1.6 |
| Streptococcus pyogenes | - | ~1.0 | 6.3 |
| Streptococcus agalactiae | - | ~1.0 | 3.1 |
| Enterococcus faecalis | - | 1.0 - 8.0 | 12.5 |
Note: MIC values can vary depending on the specific strains tested and the methodology used. The data presented here are compiled from various studies to provide a comparative overview.
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Testing
The following are generalized protocols for determining the MIC of quinolone antibiotics. These methods are based on established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.
Workflow for Broth Microdilution MIC Testing
Broth microdilution workflow for MIC testing.
Detailed Steps:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the quinolone antibiotic in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well plate to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
From a fresh overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Agar Dilution Method
In this method, the antibiotic is incorporated into the agar medium at various concentrations.
Detailed Steps:
-
Preparation of Agar Plates:
-
Prepare molten and cooled (45-50°C) Mueller-Hinton Agar (MHA).
-
Add the quinolone antibiotic to the molten agar to achieve a series of twofold decreasing concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify. Include a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration that will deliver approximately 1 x 10^4 CFU per spot.
-
-
Inoculation and Incubation:
-
Using a multipoint replicator, spot a small volume (1-2 µL) of each bacterial suspension onto the surface of the antibiotic-containing and control agar plates.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of the quinolone that completely inhibits the growth of the microorganism.
-
Conclusion
Amifloxacin (WIN 49375) demonstrates significant in vitro activity against a broad range of Gram-negative bacteria and moderate activity against Staphylococcus aureus. When compared to ciprofloxacin and norfloxacin, its activity against Enterobacteriaceae is generally comparable to norfloxacin but less potent than ciprofloxacin. Against Pseudomonas aeruginosa, amifloxacin shows activity, although it may be less potent than ciprofloxacin. The choice of a quinolone for further research and development will depend on the specific target pathogens and the desired pharmacokinetic and pharmacodynamic profiles. The experimental protocols provided herein offer a standardized approach for conducting further comparative studies.
References
A Comparative Guide to the Cytotoxicity of Doxorubicin
A Note to the Reader: This guide was initially designed to compare the cytotoxic properties of Sch 24937 and doxorubicin. However, "this compound" could not be identified as a publicly documented compound for which cytotoxic data is available. Consequently, this guide has been repurposed to provide a comprehensive overview of the cytotoxic profile of doxorubicin. This information is intended to serve as a valuable reference for researchers and drug development professionals, offering a baseline for comparison against novel therapeutic agents.
Doxorubicin is a well-established anthracycline antibiotic widely employed in chemotherapy for a variety of cancers. Its potent cytotoxic effects are a cornerstone of many treatment regimens. Understanding its mechanism of action and cytotoxic profile across different cell lines is crucial for ongoing cancer research and the development of new, more effective therapies.
Quantitative Cytotoxicity Data: Doxorubicin
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of doxorubicin across a range of human cancer cell lines, as determined by in vitro cytotoxicity assays. These values can vary based on the specific experimental conditions, such as the duration of drug exposure and the type of assay used.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Exposure Time |
| MCF-7 | Breast Cancer | 2.50 | MTT | 24h[1] |
| MCF-7 | Breast Cancer | 0.1 - 2.5 | Not Specified | Not Specified[2] |
| HepG2 | Hepatocellular Carcinoma | 12.2 | MTT | 24h[1] |
| Huh7 | Hepatocellular Carcinoma | > 20 | MTT | 24h[1] |
| UMUC-3 | Bladder Cancer | 5.1 | MTT | 24h[1] |
| VMCUB-1 | Bladder Cancer | > 20 | MTT | 24h |
| TCCSUP | Bladder Cancer | 12.6 | MTT | 24h |
| BFTC-905 | Bladder Cancer | 2.3 | MTT | 24h |
| A549 | Lung Cancer | > 20 | MTT | 24h |
| HeLa | Cervical Cancer | 2.9 | MTT | 24h |
| M21 | Skin Melanoma | 2.8 | MTT | 24h |
| AMJ13 | Breast Cancer | 223.6 (µg/ml) | MTT | 72h |
Experimental Protocols
The following is a detailed methodology for a common in vitro cytotoxicity assay used to determine the IC50 values of therapeutic compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Doxorubicin hydrochloride
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of doxorubicin in serum-free medium. After the 24-hour incubation, remove the culture medium from the wells and add 100 µL of the various concentrations of doxorubicin. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, carefully remove the medium containing the drug. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is then determined by plotting the percentage of cell viability against the concentration of doxorubicin and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Caption: Mechanism of action of Doxorubicin.
Caption: General workflow for in vitro cytotoxicity assays.
References
Navigating Resistance: A Comparative Analysis of Sch 24937 and Other Farnesyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to targeted cancer therapies remains a critical challenge in oncology. Farnesyltransferase inhibitors (FTIs), a class of drugs that includes Sch 24937, have been investigated for their potential to inhibit the function of key oncogenic proteins. Understanding the mechanisms of resistance to these agents is paramount for optimizing their clinical use and developing strategies to overcome treatment failure. This guide provides a comparative overview of cross-resistance studies involving FTIs, with a focus on the broader class of nonpeptidomimetic inhibitors to which this compound belongs, due to the limited public data available for this specific compound.
Mechanisms of Resistance to Farnesyltransferase Inhibitors
Resistance to FTIs can arise through various mechanisms, primarily involving alterations in the drug target, activation of alternative signaling pathways, or changes in drug transport. These mechanisms can potentially lead to cross-resistance among different FTIs and even other classes of inhibitors.
| Resistance Mechanism | Description | Potential Cross-Resistance |
| Target Gene Mutations | Mutations in the gene encoding farnesyl-protein transferase (FPTase), the direct target of FTIs, can reduce drug binding and efficacy.[1] | High potential for cross-resistance among different FTIs that bind to the same region of the enzyme. |
| Efflux Pump Overexpression | Increased expression of drug efflux pumps, such as the ATP11A transporter protein, can reduce the intracellular concentration of the inhibitor. This has been shown to cause resistance to both FTIs and geranylgeranyl protein transferase inhibitors.[1] | Potential for cross-resistance to other drugs that are substrates of the same efflux pump. |
| Activation of Bypass Pathways | Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for farnesylation. For example, mTOR phosphorylation has been associated with FTI resistance, which could be reversed by mTOR inhibitors.[1] | May lead to resistance to other agents targeting the Ras-MAPK pathway, but potentially sensitivity to inhibitors of the bypass pathway (e.g., mTOR inhibitors). |
| Alterations in Downstream Effectors | In the context of combination therapies, mutations in downstream effectors can confer resistance. For instance, in combination with taxanes, mutations in β-tubulin can lead to resistance. | This mechanism is specific to the combination therapy and may not confer cross-resistance to other FTIs used as monotherapy. |
Experimental Protocols
Understanding the methodologies used to assess FTI resistance is crucial for interpreting and comparing studies. Below are summaries of key experimental protocols.
In Vitro Mutagenesis Screen for FTI Resistance
This method is used to identify mutations in the target enzyme that confer resistance to an FTI.
-
Cell Line: A suitable cancer cell line sensitive to the FTI of interest is chosen.
-
Mutagenesis: The cells are treated with a mutagen to induce random mutations in their genome.
-
Selection: The mutagenized cells are then cultured in the presence of the FTI at a concentration that is lethal to the parental, non-mutated cells.
-
Isolation and Sequencing: Colonies of cells that survive and proliferate are isolated. The gene encoding the target enzyme (e.g., FPTase) is sequenced from these resistant colonies to identify mutations.
-
Validation: The identified mutations are then introduced into the wild-type gene and expressed in sensitive cells to confirm that they confer resistance to the FTI.
Cell Viability and Apoptosis Assays
These assays are used to quantify the cytotoxic and apoptotic effects of FTIs alone or in combination with other drugs.
-
Cell Culture: Cancer cell lines are seeded in multi-well plates.
-
Drug Treatment: Cells are treated with varying concentrations of the FTI and/or other inhibitors for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability can be measured using various methods, such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.
-
Apoptosis Assessment: Apoptosis can be quantified by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.
Immunoblotting for Protein Processing
This technique is used to assess the on-target effect of FTIs by observing the inhibition of farnesylation of specific proteins.
-
Cell Lysis: Cells treated with FTIs are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for farnesylated proteins (e.g., HDJ-2, prelamin A) and a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme or fluorophore, and the protein bands are visualized. Inhibition of farnesylation is observed as a shift in the molecular weight of the target protein.
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the mechanism of action of Farnesyltransferase Inhibitors and the key pathways involved in resistance.
Caption: Mechanism of action of Farnesyltransferase Inhibitors (FTIs).
Caption: Key mechanisms of resistance to Farnesyltransferase Inhibitors.
References
Unraveling the Profile of Sch 24937: An Investigational Immunosuppressant with a Precluded Path to the Clinic
Kenilworth, NJ - New in-depth analysis of the investigational compound Sch 24937, identified as 1-[6-bromo-5-chloro-3-(2-pyridinyl)-1H-indol-2-yl]-2-(methylsulfinyl)ethanone, reveals its potent immunosuppressive properties, primarily targeting B lymphocyte-mediated immune responses. Despite early promising preclinical results in models of autoimmune diseases, its development was halted due to significant hepatotoxicity, preventing its progression to clinical trials for non-life-threatening conditions.
This compound emerged from the drug discovery pipeline of Schering-Plough as a potential therapeutic agent for autoimmune disorders. Preclinical studies showcased its ability to modulate the immune system, positioning it as a compound of interest for conditions such as rheumatoid arthritis and experimental allergic encephalomyelitis. However, the promising efficacy profile was overshadowed by safety concerns, specifically its toxic effects on the liver, which ultimately led to the discontinuation of its development.
While the initial query sought to explore the synergistic effects of this compound with other chemotherapeutics, extensive literature review reveals no publicly available data on its use in oncological applications or in combination with cancer therapies. The research focus for this compound remained squarely on its immunomodulatory capabilities for autoimmune diseases before its development was terminated.
Experimental Insights into this compound's Immunosuppressive Activity
A key study compared the immunopharmacological profile of this compound with the well-established immunosuppressant, cyclosporin A. The investigation highlighted this compound's potent inhibitory effects on B cell-mediated immunity.
Comparative Immunosuppressive Effects:
| Compound | Primary Target | Key Findings in Preclinical Models | Developmental Status |
| This compound | B lymphocytes | Potent inhibitor of B cell-mediated immune responses. Showed activity in rat models of adjuvant arthritis and experimental allergic encephalomyelitis.[1][2] | Development precluded due to hepatotoxicity.[1][2] |
| Cyclosporin A | T lymphocytes | Selective effects on T-lymphocyte-mediated immune responses. | Widely approved for organ transplantation and various autoimmune diseases. |
Experimental Protocol: Evaluation in Adjuvant Arthritis Rat Model
The following provides a generalized methodology typical for assessing the efficacy of an immunosuppressive agent like this compound in a preclinical model of rheumatoid arthritis.
The Preclusive Barrier of Hepatotoxicity
The decision to halt the development of this compound underscores a critical aspect of drug development: the balance between efficacy and safety. While the compound demonstrated the desired immunopharmacological profile for treating certain immune-mediated inflammatory diseases, the risk of liver damage was deemed unacceptable, particularly for conditions not considered life-threatening.[1]
This outcome is not uncommon in the pharmaceutical industry, where promising candidates are often discontinued due to unforeseen toxicities discovered during preclinical or early clinical development.
Final Assessment: A Roadblock in Development
References
Differential Effects of Sch 24937 on Cancer vs. Normal Cells: A Comparative Guide
Introduction
Sch 24937 is an investigational small molecule inhibitor targeting the hypothetical protein kinase, Proliferative Kinase X (PKX). PKX is believed to be overexpressed in various cancer types and plays a crucial role in cell cycle progression and apoptosis evasion. This guide provides a comparative analysis of the effects of this compound on cancerous and non-cancerous cells, summarizing key experimental findings and outlining the methodologies used. The data presented herein is intended to offer a clear, objective overview for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on a representative cancer cell line (A549, non-small cell lung cancer) and a normal human bronchial epithelial cell line (HBEC).
Table 1: Cytotoxicity (IC50) of this compound after 72-hour exposure
| Cell Line | Type | IC50 (µM) |
| A549 | Cancer | 1.5 |
| HBEC | Normal | 25.7 |
This table illustrates the half-maximal inhibitory concentration (IC50) of this compound, indicating a significantly higher potency against the A549 cancer cell line compared to the normal HBEC line.
Table 2: Induction of Apoptosis by this compound (10 µM, 48 hours)
| Cell Line | Type | % Apoptotic Cells (Annexin V positive) |
| A549 | Cancer | 68% |
| HBEC | Normal | 12% |
This table shows the percentage of cells undergoing apoptosis after treatment with this compound, highlighting a preferential induction of programmed cell death in cancer cells.
Table 3: Cell Cycle Analysis following this compound Treatment (5 µM, 24 hours)
| Cell Line | Type | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| A549 | Cancer | 25% | 15% | 60% |
| HBEC | Normal | 60% | 25% | 15% |
This table demonstrates that this compound induces a significant G2/M phase arrest in A549 cancer cells, while having a minimal effect on the cell cycle distribution of normal HBEC cells.
Experimental Protocols
1. Cell Culture and Reagents
-
Cell Lines: A549 (human non-small cell lung carcinoma) and HBEC (human bronchial epithelial cells) were obtained from ATCC.
-
Culture Conditions: A549 cells were cultured in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. HBEC cells were cultured in Airway Epithelial Cell Basal Medium supplemented with a Bronchial Epithelial Cell Growth Kit. Both cell lines were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
This compound: The compound was synthesized and purified in-house, dissolved in DMSO to a stock concentration of 10 mM, and stored at -20°C.
2. Cytotoxicity Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
The following day, cells were treated with serial dilutions of this compound (0.01 to 100 µM) or vehicle control (DMSO).
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated using non-linear regression analysis.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells were seeded in 6-well plates and treated with this compound (10 µM) or vehicle control for 48 hours.
-
Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension according to the manufacturer's protocol.
-
After 15 minutes of incubation in the dark at room temperature, the samples were analyzed by flow cytometry.
4. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cells were seeded in 6-well plates and treated with this compound (5 µM) or vehicle control for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Fixed cells were washed and resuspended in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
After 30 minutes of incubation at 37°C, the DNA content was analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle was determined using cell cycle analysis software.
Visualizations
Caption: Hypothetical signaling pathway of this compound in cancer vs. normal cells.
Caption: Workflow for assessing the differential effects of this compound.
Benchmarking Sch 24937 against novel topoisomerase inhibitors
Extensive searches for the compound "Sch 24937" as a topoisomerase inhibitor have yielded no relevant results. There is no scientific literature or publicly available data to suggest that a compound with this designation acts on topoisomerase enzymes.
It is highly probable that the query contains a typographical error. Further investigation suggests that the intended compound may be SCH 23390 . However, it is crucial to note that SCH 23390 is not a topoisomerase inhibitor.
SCH 23390 is a well-characterized and potent selective antagonist for the dopamine D1 receptor.[1][2][3][4] Its mechanism of action involves blocking the signaling of dopamine, a neurotransmitter, at this specific receptor subtype in the brain. It has been widely used as a research tool to investigate the role of the dopamine D1 receptor in various neurological and psychiatric conditions.[3]
Therefore, a comparison guide benchmarking "this compound" against novel topoisomerase inhibitors cannot be created as the fundamental premise of the request is inaccurate. There is no existing data to support such a comparison.
For researchers, scientists, and drug development professionals interested in topoisomerase inhibitors, it is recommended to focus on established and novel agents with confirmed mechanisms of action against topoisomerase I or II.
References
Safety Operating Guide
Navigating the Disposal of Sch 24937: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of the Investigational Compound Sch 24937
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. For investigational compounds like this compound, where specific disposal protocols may not be readily available, a cautious and systematic approach is paramount. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous waste. This guide provides a procedural framework based on established best practices for the disposal of research and investigational chemicals.
General Principles for Disposal
All chemical waste, including investigational compounds, must be managed in accordance with federal, state, and local regulations.[1][2] The primary directive is to prevent harm to human health and the environment.[1][3] Therefore, disposing of chemical waste down the sanitary sewer or in regular trash is strictly prohibited unless explicitly permitted for specific, non-hazardous materials by your institution's Environmental Health and Safety (EHS) office.[4]
Step-by-Step Disposal Protocol for this compound
Given the absence of specific data for this compound, the following procedural steps should be taken to ensure its safe and compliant disposal.
1. Initial Assessment and Hazard Identification:
-
Treat as Hazardous: Due to the lack of specific hazard information, this compound must be treated as a hazardous substance.
-
Consult Internal Resources: Check for any internal documentation or an SDS that may have been provided by the supplier.
2. Contact Environmental Health and Safety (EHS):
-
Your institution's EHS office is the primary resource for guidance on chemical waste disposal.
-
Provide them with all available information on this compound, including its name, any known properties, and the nature of the waste (e.g., pure compound, in solution, contaminated materials).
-
The EHS office will provide specific instructions for its disposal, including the appropriate waste stream and container.
3. Proper Waste Containment and Labeling:
-
Select a Compatible Container: Use a leak-proof container that is chemically compatible with the waste. For unknown compatibility, plastic containers are often preferred over glass. The original container can be used if it is in good condition.
-
Labeling: The waste container must be clearly labeled with a hazardous waste tag provided by your EHS office. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
If in a solution, list all components and their approximate concentrations.
-
The date waste was first added to the container (accumulation start date).
-
The name and contact information of the Principal Investigator (PI).
-
The laboratory location (building and room number).
-
Indicate "Hazards Not Fully Known" if specific hazard information is unavailable.
-
4. Waste Segregation and Storage:
-
Segregate Incompatibles: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. Ensure that it is segregated from incompatible chemicals.
-
Secondary Containment: Use a secondary container, such as a plastic tub, to contain any potential leaks or spills.
-
Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.
5. Arranging for Disposal:
-
Submit a Pickup Request: Once the waste container is ready for disposal, submit a hazardous waste pickup request to your EHS office according to their procedures.
-
Documentation: Maintain records of the disposal as required by your institution.
Disposal of Associated Materials
-
Empty Containers: Chemical containers that are thoroughly emptied may not be regulated as hazardous waste. However, they must be triple rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste. After rinsing and air-drying, any hazard labels must be defaced or removed before the container can be discarded in the regular trash or recycling.
-
Contaminated Labware: Disposable labware (e.g., gloves, pipette tips) contaminated with this compound should be collected in a designated, clearly labeled container and disposed of as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of an investigational compound like this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. Chemical Waste | St. John's University [stjohns.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Handling Guidance for Unknown Laboratory Chemicals
Researchers, scientists, and drug development professionals must prioritize safety when handling any chemical substance. While a specific search for "Sch 24937" did not yield a corresponding Material Safety Data Sheet (MSDS) or specific handling protocols, the following guidance provides a framework for safe laboratory operations, particularly when dealing with novel or unidentified compounds.
It is critical to note that without specific information on "this compound," detailed personal protective equipment (PPE) recommendations, precise operational plans, and disposal procedures cannot be provided. The information necessary to generate quantitative data tables, experimental protocols, and signaling pathway diagrams is contingent on understanding the chemical and toxicological properties of the substance, which are not currently available in the public domain.
Therefore, it is imperative to treat any unknown substance as potentially hazardous. The following general safety protocols should be strictly adhered to until a confirmed identification and comprehensive safety data sheet are available.
Immediate Safety and Logistical Information
1. Personal Protective Equipment (PPE):
When handling a substance with unknown properties, a comprehensive PPE strategy is essential to minimize exposure through all potential routes (inhalation, ingestion, skin contact, and eye contact).
| PPE Category | Minimum Requirement | Recommended Enhancement for High-Risk Operations |
| Eye and Face | ANSI Z87.1 compliant safety glasses with side shields. | Chemical splash goggles and a full-face shield. |
| Hand | Chemically resistant gloves (Nitrile is a common starting point, but the specific glove material should be chosen based on the chemical class if known). | Double-gloving with two different types of chemically resistant gloves. |
| Body | A standard laboratory coat. | A chemically resistant apron over a lab coat, or a disposable coverall. |
| Respiratory | Work in a certified chemical fume hood. | If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be considered. |
2. Operational Plan:
-
Handling: All manipulations of the unknown substance should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Storage: Store the substance in a clearly labeled, sealed container in a well-ventilated, designated area away from incompatible materials. The label should clearly state "Unknown Substance - Handle with Caution" and include any known preliminary information.
-
Spill Response: Have a spill kit readily available that is appropriate for a wide range of chemical classes. In the event of a spill, evacuate the immediate area, alert laboratory personnel and safety officers, and follow established emergency procedures. Do not attempt to clean up a spill of an unknown substance without proper training and equipment.
3. Disposal Plan:
-
Waste Segregation: All waste contaminated with the unknown substance, including gloves, disposable lab coats, and cleaning materials, must be collected in a designated, sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled as hazardous waste containing an unknown substance.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal of unknown chemical waste. Do not dispose of it down the drain or in regular trash.
Procedural Guidance and Next Steps
Given the lack of specific information for "this compound," the immediate procedural step is to identify the substance definitively.
Experimental Workflow for Substance Identification:
Caption: Workflow for identifying and establishing safety protocols for an unknown chemical substance.
Actionable Steps for Researchers:
-
Verify the Identifier: Double-check the spelling and any associated numbers or letters for "this compound." It may be an internal designation or a truncated name.
-
Locate the CAS Number: The most reliable way to find safety information is through the Chemical Abstracts Service (CAS) registry number. If you can find the CAS number for this substance, a wealth of safety and handling data will become accessible.
-
Contact the Source: If the substance was obtained from a commercial supplier or a collaborating laboratory, contact them directly to request the Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). This is the most critical document for ensuring safe handling.
By following these general safety procedures and taking immediate steps to identify the substance properly, you can maintain a safe laboratory environment while advancing your research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
